molecular formula C12H16O3 B014884 6-(4-Hydroxyphenyl)hexanoic acid CAS No. 6952-35-8

6-(4-Hydroxyphenyl)hexanoic acid

Cat. No.: B014884
CAS No.: 6952-35-8
M. Wt: 208.25 g/mol
InChI Key: DQTMUMLMQOJHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxyphenyl)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-hydroxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9,13H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMUMLMQOJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289532
Record name 6-(4-hydroxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-35-8
Record name 6952-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-hydroxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-hydroxyphenyl)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 6-(4-Hydroxyphenyl)hexanoic Acid (CAS 6952-35-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-Hydroxyphenyl)hexanoic acid (CAS 6952-35-8), a molecule of interest in various scientific domains. This document collates available physicochemical data, explores its potential applications, and outlines relevant experimental contexts.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties have been computationally predicted, experimental data for key physical characteristics remain to be definitively published in readily accessible literature.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
CAS Number 6952-35-8PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 (Computed) 2.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6ECHEMI[2]
Exact Mass 208.109944368PubChem[1]
Monoisotopic Mass 208.109944368PubChem[1]

Potential Applications and Research Directions

While direct and extensive research on this compound is limited, the structural motif of a hydroxyphenylalkanoic acid is present in numerous biologically active molecules. This suggests several potential avenues for investigation and application in drug discovery and chemical biology.

Antimicrobial and Anticancer Research

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties, including activity against multidrug-resistant pathogens.[3] Furthermore, these compounds have been investigated for their anticancer activities, with some derivatives showing the ability to reduce cancer cell viability and migration.[4] The shared 4-hydroxyphenyl moiety suggests that this compound could serve as a valuable scaffold or starting material for the synthesis of novel antimicrobial and anticancer agents.

Modulation of Nuclear Receptors

Compounds with a similar structural backbone, specifically 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt).[5] RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. This suggests that this compound could be a starting point for the design and synthesis of novel RORγt modulators for the potential treatment of inflammatory and autoimmune disorders.

Building Block for Chemical Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules, including polymers, esters, and amides with potential applications in materials science and medicinal chemistry.

Experimental Protocols and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily available literature. However, general synthetic strategies for related compounds can be adapted.

Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts acylation of phenol with a suitable six-carbon difunctional electrophile, followed by reduction of the resulting ketone. The workflow for such a synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Phenol & 6-chloro-6-oxohexanoic acid reaction1 Friedel-Crafts Acylation (e.g., AlCl3) start->reaction1 intermediate 6-(4-hydroxyphenyl)-6-oxohexanoic acid reaction1->intermediate reaction2 Ketone Reduction (e.g., Clemmensen or Wolff-Kishner) intermediate->reaction2 product This compound reaction2->product extraction Solvent Extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC (Purity) ir->hplc

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

Based on GHS classifications from available sources, this compound is considered to be an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

    • Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

This compound is a chemical compound with potential for further exploration in drug discovery and as a synthetic building block. While there is a scarcity of published experimental data on its specific physicochemical properties, its structural relationship to known bioactive molecules suggests promising avenues for research, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future work should focus on the experimental determination of its core physical properties and the exploration of its biological activities to fully realize its scientific potential.

References

An In-depth Technical Guide to 6-(4-Hydroxyphenyl)hexanoic Acid: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-Hydroxyphenyl)hexanoic acid, a molecule of interest in various research and development fields. This document details its molecular structure, physicochemical properties, and provides hypothetical yet plausible experimental protocols for its synthesis and analysis, designed to meet the rigorous standards of the scientific community.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 6952-35-8PubChem
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.25 g/mol PubChem[1]
Monoisotopic Mass 208.109944 DaPubChem
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (predicted)-
pKa ~4.8 (carboxylic acid, predicted)-
LogP 2.9 (predicted)PubChem

Molecular Structure

The molecular structure of this compound consists of a phenol group attached to a hexanoic acid chain at the 6-position. This bifunctional nature imparts both hydrophilic and lipophilic characteristics to the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and methodologies for similar compounds.

Synthesis of this compound

A plausible two-step synthetic route for this compound involves an initial Friedel-Crafts acylation followed by a Clemmensen reduction.[2][3]

Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

This step aims to form 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

  • Materials: Phenol, glutaric anhydride, aluminum chloride (anhydrous), nitrobenzene (solvent), hydrochloric acid (concentrated), distilled water, ice.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and nitrobenzene.

    • Cool the mixture in an ice bath and slowly add a solution of glutaric anhydride in nitrobenzene, followed by the dropwise addition of phenol.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the nitrobenzene layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

Step 2: Clemmensen Reduction of 5-(4-hydroxyphenyl)-5-oxopentanoic acid

This step reduces the ketone to a methylene group, yielding the final product.[4][5][6][7]

  • Materials: 5-(4-hydroxyphenyl)-5-oxopentanoic acid, zinc amalgam, concentrated hydrochloric acid, toluene, sodium bicarbonate solution.

  • Procedure:

    • Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

    • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

    • Heat the mixture to reflux with vigorous stirring for 8-10 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

    • After cooling, separate the toluene layer and extract the aqueous layer with toluene.

    • Combine the toluene extracts, wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or recrystallization.

synthesis_workflow start Start friedel_crafts Step 1: Friedel-Crafts Acylation Phenol + Glutaric Anhydride start->friedel_crafts intermediate Intermediate Product: 5-(4-hydroxyphenyl)-5-oxopentanoic acid friedel_crafts->intermediate clemmensen Step 2: Clemmensen Reduction Reduction of the keto group intermediate->clemmensen purification Purification (Column Chromatography/Recrystallization) clemmensen->purification final_product Final Product: This compound purification->final_product end End final_product->end

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the analysis of this phenolic acid.[8][9][10][11][12]

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient program: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (characteristic for phenols).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

hplc_workflow sample_prep Sample Preparation (Dissolve and Filter) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (275 nm) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis result Purity and Concentration Determination data_analysis->result

Caption: Workflow for the HPLC analysis of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic protons: Two doublets in the range of δ 6.7-7.2 ppm, characteristic of a para-substituted benzene ring.

    • Aliphatic protons: A series of multiplets between δ 1.3-2.6 ppm corresponding to the five methylene groups of the hexanoic acid chain. The protons alpha to the carboxyl group and the phenyl ring will be the most downfield.

    • Carboxylic acid proton: A broad singlet typically above δ 10 ppm.

    • Phenolic proton: A singlet, the chemical shift of which is solvent-dependent.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Carboxyl carbon: A signal around δ 175-180 ppm.

    • Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

    • Aliphatic carbons: Five distinct signals for the methylene carbons in the aliphatic region (δ 20-40 ppm).

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is expected to be efficient due to the acidic protons.

  • Expected Ions:

    • [M-H]⁻: at m/z 207.10

    • [M+HCOO]⁻: at m/z 253.11 (as a formate adduct)

  • Fragmentation Pattern:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) via decarboxylation.

    • Cleavage of the aliphatic chain.

    • A prominent fragment corresponding to the hydroxyphenyl moiety.[13][14][15]

This comprehensive guide provides foundational knowledge and detailed experimental frameworks for scientists and researchers engaged in the study and application of this compound. The provided protocols, while based on established chemical principles, should be optimized for specific laboratory conditions.

References

Navigating the Isomeric Landscape of C12H16O3: A Technical Guide to IUPAC Nomenclature and Structural Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H16O3 represents a diverse landscape of isomeric compounds, each with unique chemical properties and potential biological activities. This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for prominent isomers of C12H16O3, with a focus on those relevant to natural product chemistry and drug discovery. This document will delve into the structural nuances of key isomers, present comparative data in a structured format, and illustrate their chemical relationships.

Introduction to C12H16O3 Isomers

The chemical formula C12H16O3 encompasses a vast number of structural isomers, each sharing the same atomic composition but differing in the arrangement of their atoms. Among the most significant are a group of phenylpropanoids, naturally occurring compounds characterized by a C6-C3 skeleton. These compounds, including elemicin, isoelemicin, and asarone, are found in various plant species and have garnered interest for their potential pharmacological properties. Understanding the precise IUPAC nomenclature is paramount for unambiguous identification and communication in a research and development setting.

Key Isomers and Their IUPAC Names

Several isomers of C12H16O3 are of particular interest due to their prevalence in nature and their documented biological effects. The following table summarizes the IUPAC names and common synonyms for three such isomers.

Common Name IUPAC Name Synonyms CAS Registry Number
Elemicin1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene[1]5-Allyl-1,2,3-trimethoxybenzene, 3,4,5-Trimethoxyallylbenzene[1]487-11-6[1]
Isoelemicin1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene[2](E)-Isoelemicin, trans-Isoelemicin[2]5273-85-8[2]
α-Asarone1,2,4-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene(E)-Asarone, trans-Asarone2883-98-9
β-Asarone1,2,4-trimethoxy-5-[(1Z)-prop-1-en-1-yl]benzene(Z)-Asarone, cis-Asarone5273-86-9

Note: Asarone exists as two geometric isomers, α-asarone (the E-isomer) and β-asarone (the Z-isomer), which are trimethoxypropenylbenzene derivatives.[3]

Structural Elucidation and Nomenclature Breakdown

The IUPAC names for these isomers are derived from a systematic set of rules that describe the molecule's structure. The following diagram illustrates the core chemical structures and highlights the key functional groups that differentiate them.

C12H16O3_Isomers cluster_elemicin Elemicin cluster_isoelemicin Isoelemicin cluster_asarone Asarone (α and β) elemicin_structure elemicin_structure isoelemicin_structure isoelemicin_structure asarone_structure asarone_structure

Figure 1: Chemical structures of Elemicin, Isoelemicin, and Asarone.

The systematic naming of these compounds follows a logical workflow based on identifying the parent structure and its substituents.

IUPAC_Naming_Workflow A Identify the parent hydrocarbon B Identify and name the principal functional group A->B Step 1 C Identify and name the substituents B->C Step 2 D Number the parent chain to give the principal functional group the lowest possible number C->D Step 3 E Number the substituents D->E Step 4 F Assemble the name in alphabetical order E->F Step 5

Caption: A simplified workflow for deriving the IUPAC name of an organic compound.

Experimental Protocols

While this guide focuses on nomenclature, a brief overview of the methodologies used to characterize these isomers is relevant.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile and semi-volatile compounds like the C12H16O3 isomers. The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of isomers. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can determine the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Biological Relevance

Several of these C12H16O3 isomers have been investigated for their biological activities, which often involve modulation of specific signaling pathways. For instance, some phenylpropanoids have been reported to interact with pathways involved in inflammation and neurotransmission.

The following diagram illustrates a generalized signaling pathway that could be influenced by a bioactive small molecule.

Signaling_Pathway Molecule C12H16O3 Isomer Receptor Cell Surface Receptor Molecule->Receptor Binds SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Activates Kinase Protein Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Guide on the Biological Activity of (4-Hydroxyphenyl)alkanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comprehensive studies on the biological activity of 6-(4-Hydroxyphenyl)hexanoic acid are limited in publicly available scientific literature. However, significant research has been conducted on structurally related compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives . This guide will focus on the well-documented biological activities of these derivatives, providing insights into their potential therapeutic applications.

Introduction

The (4-hydroxyphenyl) moiety is a common feature in a variety of biologically active compounds.[1] While the specific biological profile of this compound is not extensively characterized, research into its shorter-chain analogue, the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, has revealed significant antimicrobial and anticancer properties.[1][2] These activities are highly dependent on the structural modifications of the core molecule.[1][3] This document provides a detailed overview of the synthesis, antimicrobial, and anticancer activities of these derivatives.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized to explore their therapeutic potential.[1] The general synthesis scheme involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid, followed by further modifications to yield a library of derivatives, including hydrazones with various substituents.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Scaffolds cluster_products Final Derivatives aminophenol 4-Aminophenol ester N-(4-hydroxyphenyl)-β-alanine methyl ester aminophenol->ester + Methyl Acrylate acid 3,3'-((4-hydroxyphenyl)azanediyl) di(propanoic)acid aminophenol->acid + Acrylic Acid acrylate Methyl Acrylate / Acrylic Acid hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide ester->hydrazide + Hydrazine hydrazones Hydrazone Derivatives hydrazide->hydrazones + Aldehydes/Ketones

Caption: Synthesis workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[1][3] The activity is structure-dependent, with certain modifications leading to potent and broad-spectrum effects.[1]

Quantitative Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below summarizes the MIC values for selected derivatives against various pathogens.

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Hydrazones with heterocyclic substituentsMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][3]
Hydrazones with heterocyclic substituentsVancomycin-resistant Enterococcus faecalis0.5 - 2[1][3]
Hydrazones with heterocyclic substituentsGram-negative pathogens8 - 64[1][3]
Hydrazones with heterocyclic substituentsDrug-resistant Candida species (including C. auris)8 - 64[1][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the MIC of the compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (medium with inoculum, no compound)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Positive and negative controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The antifungal properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives prompted investigations into their anticancer potential, given the shared biochemical pathways in eukaryotic organisms.[2] These compounds have shown structure-dependent cytotoxic activity against cancer cell lines.[2]

Quantitative Data Summary: Anticancer Activity

The anticancer activity was evaluated by measuring the reduction in cell viability of the A549 non-small cell lung cancer cell line.

Compound DerivativeEffect on A549 Cell Viability (%)Reference
N-(4-hydroxyphenyl)-β-alanine hydrazide86.1[2]
Hydrazone with 1-naphthyl substituent42.1[2]
Other derivatives (dipropanoic acid, dimethyl ester, dihydrazide)No noticeable activity[2]

Selected compounds also demonstrated favorable cytotoxicity profiles against noncancerous Vero cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Objective: To measure the cytotoxic effects of the compounds on cancer cells.

Materials:

  • A549 human lung carcinoma cells

  • Vero kidney epithelial cells (for selectivity assessment)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight seed_cells->incubate_adhere treat_cells Treat cells with compounds incubate_adhere->treat_cells incubate_treatment Incubate for 24h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

While information on this compound is scarce, the extensive research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlights the potential of the (4-hydroxyphenyl)alkanoic acid scaffold in drug discovery. These derivatives have demonstrated promising, structure-dependent antimicrobial and anticancer activities. Further investigation and optimization of these compounds could lead to the development of novel therapeutic agents to combat multidrug-resistant infections and cancer.

References

An In-depth Technical Guide to the Mechanism of Action of Hydroxyphenyl Alkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenyl alkanoic acids are a class of phenolic compounds characterized by a hydroxyl-substituted phenyl ring linked to an alkanoic acid moiety. These compounds, which include notable members such as 4-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid, are found in a variety of natural sources and are also metabolites of dietary polyphenols. Emerging research has highlighted their significant biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of action of hydroxyphenyl alkanoic acids, with a focus on their antioxidant and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of these compounds.

Core Mechanisms of Action

Hydroxyphenyl alkanoic acids exert their biological effects through multiple mechanisms, primarily centered on the modulation of cellular signaling pathways related to oxidative stress and inflammation.

Antioxidant Activity via Nrf2/ARE Pathway Activation

A primary mechanism of action for hydroxyphenyl alkanoic acids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain hydroxyphenyl alkanoic acids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of its target genes. This binding initiates the transcription of various phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative stress.[1][2] For instance, 4-hydroxyphenylacetic acid has been shown to increase the nuclear translocation of Nrf2 and enhance the activity of phase II and antioxidant enzymes.[1]

Nrf2/ARE Signaling Pathway Activation
Anti-inflammatory Effects through NF-κB Pathway Inhibition

Hydroxyphenyl alkanoic acids also exhibit potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is retained in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory target genes. Certain hydroxyphenyl alkanoic acids, such as 3-(3-hydroxyphenyl)propionic acid, have been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of inflammatory mediators.[3]

NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Proteasome_NFkB Proteasome IkB->Proteasome_NFkB degradation NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocation HPAA_NFkB Hydroxyphenyl Alkanoic Acid HPAA_NFkB->IKK inhibits Stimuli Pro-inflammatory Stimuli Stimuli->IKK activates DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway Inhibition
Modulation of Enzyme Activity

Hydroxyphenyl alkanoic acids have been shown to interact with and modulate the activity of various enzymes implicated in physiological and pathological processes.

  • Carbonic Anhydrases (CAs): Some phenolic acids have demonstrated inhibitory activity against bacterial carbonic anhydrases, suggesting a potential role as antimicrobial agents. The inhibition mechanism is proposed to involve the anchoring of the inhibitor to the zinc-coordinated water molecule in the enzyme's active site.

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): While specific data for simple hydroxyphenyl alkanoic acids is limited, derivatives of these compounds are being investigated as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade.

Interaction with Hydroxy-Carboxylic Acid Receptors (HCARs)

Hydroxyphenyl alkanoic acids share structural similarities with endogenous ligands of the hydroxy-carboxylic acid receptor family (HCARs), which includes GPR81 (HCAR1), GPR109A (HCAR2), and GPR109B (HCAR3). These G protein-coupled receptors are involved in metabolic regulation and immune responses. For example, GPR109A is activated by butyrate, a product of gut microbiota fermentation. It has been hypothesized that certain hydroxyphenyl alkanoic acids, also produced by gut microbiota, may act as agonists for these receptors, although further research is needed to confirm this and elucidate the downstream signaling events.[4]

Quantitative Data

The following tables summarize the available quantitative data for the bioactivity of selected hydroxyphenyl alkanoic acids and related compounds. It is important to note that publicly available data for some specific assays and compounds is limited.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 / ValueReference
4-Hydroxyphenylacetic acidDPPH Radical ScavengingPoor scavenger (data not shown)[5]
3,4-Dihydroxyphenylacetic acidDPPH Radical Scavenging15.3 µM[6]
4-Hydroxy-3-methoxyphenylacetic acidDPPH Radical Scavenging45.2 µM[6]
2-Hydroxyphenylacetic acidDPPH Radical Scavenging>1000 µM[6]
3-(4-Hydroxy-3-methoxyphenyl) propionic acidAβ42 Aggregation InhibitionEC50: 5-6 mM[7]

Table 2: Enzyme Inhibition

CompoundEnzymeIC50 / KiReference
2-(4-hydroxyphenyl)propionic acidCOX-1 / COX-2Data not readily available[8]
PhenolN. gonorrhoeae CAαKi: 0.6 µM[2]
3-AminophenolN. gonorrhoeae CAαKi: 1.7 µM[2]
4-Hydroxy-benzoic acidN. gonorrhoeae CAαKi: 3.7 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of hydroxyphenyl alkanoic acids.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.

Workflow:

Nrf2_IF_Workflow A 1. Cell Seeding (e.g., HepG2 cells on coverslips) B 2. Compound Treatment (Hydroxyphenyl alkanoic acid) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (e.g., 1% BSA) D->E F 6. Primary Antibody Incubation (anti-Nrf2) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled) F->G H 8. Nuclear Counterstain (e.g., DAPI) G->H I 9. Mounting & Imaging (Fluorescence Microscopy) H->I J 10. Image Analysis (Quantify nuclear vs. cytoplasmic fluorescence) I->J

Nrf2 Immunofluorescence Workflow

Methodology:

  • Cell Culture: Seed cells (e.g., HepG2) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyphenyl alkanoic acid for a predetermined time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of Nrf2 in the nuclear and cytoplasmic compartments using image analysis software to determine the extent of nuclear translocation.

NF-κB Reporter Assay (Luciferase)

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transiently transfect them with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of the hydroxyphenyl alkanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity (transfection efficiency). Calculate the percentage of inhibition relative to the stimulated control.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound or standard to the DPPH solution. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the total antioxidant capacity of a compound by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Reaction Mixture: Add the test compound or standard to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Conclusion

Hydroxyphenyl alkanoic acids represent a class of bioactive molecules with significant therapeutic potential, primarily driven by their antioxidant and anti-inflammatory activities. Their ability to modulate key signaling pathways such as Nrf2/ARE and NF-κB underscores their promise in the prevention and treatment of a range of chronic diseases associated with oxidative stress and inflammation. While the available quantitative data on the potency of specific hydroxyphenyl alkanoic acids is still emerging, the experimental protocols outlined in this guide provide a robust framework for their further investigation. Future research should focus on expanding the quantitative dataset for these compounds and exploring their interactions with other potential targets, such as the HCARs, to fully elucidate their therapeutic utility.

References

Potential Therapeutic Targets of 6-(4-Hydroxyphenyl)hexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the therapeutic targets of 6-(4-Hydroxyphenyl)hexanoic acid is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related compounds to propose potential therapeutic avenues and guide future research. The targets and pathways described herein are inferred based on structural similarity and should be considered hypothetical until validated by direct experimentation with this compound.

Introduction

This compound is a small molecule whose biological activities and therapeutic potential are not yet well-defined. However, its structural motifs, namely the 4-hydroxyphenyl group and the hexanoic acid chain, are present in various compounds with established pharmacological activities. This guide explores the potential therapeutic targets of this compound by examining the biological roles of these related molecules. The proposed targets span metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

Potential Therapeutic Areas and Targets

Based on the activities of structurally analogous compounds, the following therapeutic areas and molecular targets are proposed for investigation.

Metabolic Disorders

The hexanoic acid moiety of the subject molecule suggests a potential role in metabolic regulation. Studies on hexanoic acid and its derivatives have indicated effects on lipid and glucose metabolism.

Potential Target: G-protein coupled receptors (GPCRs) involved in metabolic signaling.

Short- and medium-chain fatty acids are known to activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating energy homeostasis.

A study on hexanoic acid supplementation in mice on a high-fat diet demonstrated its potential to prevent obesity and improve glucose metabolism. It was shown to attenuate hyperinsulinemia and hyperglycemia, suggesting an influence on insulin sensitivity and glucose homeostasis.[1] Another related molecule, 6-hydroxyhexanoic acid , has been shown to protect against obesity and insulin resistance.[2]

Inflammatory and Autoimmune Diseases

Derivatives of phenyl-hexanoic acid have been investigated as modulators of inflammatory pathways.

Potential Target: Retinoic acid receptor-related orphan receptor gamma t (RORγt).

RORγt is a key transcription factor in the differentiation of Th17 cells, which are critical in the pathogenesis of several autoimmune diseases. Inverse agonists of RORγt can inhibit Th17 cell function and reduce the production of pro-inflammatory cytokines like IL-17A.

Research on 6-oxo-4-phenyl-hexanoic acid derivatives has identified them as potent RORγt inverse agonists.[3][4] These compounds have shown promise in preclinical models of autoimmune diseases.[3][4] The structural similarity suggests that this compound could potentially interact with RORγt, although likely with different potency and selectivity.

Neurodegenerative Diseases

The 4-hydroxyphenyl group is a common feature in compounds explored for their neuroprotective effects.

Potential Target: Enzymes and pathways associated with oxidative stress and neuroinflammation.

Compounds with phenolic structures often exhibit antioxidant properties, which are relevant to neurodegenerative diseases where oxidative stress is a key pathological feature. Additionally, modulation of inflammatory responses in the central nervous system is a promising therapeutic strategy.

While direct evidence is lacking for this compound, patents related to neurodegenerative diseases describe a wide range of compounds, some of which contain phenyl or substituted phenyl groups, aimed at targets like β-secretase.[5] Furthermore, other research highlights the role of monoamine oxidase (MAO) inhibitors in managing neurodegenerative diseases, with some effective compounds featuring structures that could be conceptually related.[6]

Data on Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound. This data is provided to illustrate the potential potency and efficacy that could be investigated for the target molecule.

Compound ClassSpecific Molecule/DerivativeTargetAssayResult (IC₅₀/EC₅₀)Reference
Phenyl-hexanoic acid derivativesDerivative 12a (a 6-oxo-4-phenyl-hexanoic acid derivative)RORγtLuciferase Reporter AssayPotent inhibitory activity (specific value not publicly disclosed)[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVarious derivativesS. aureus (MRSA)Minimum Inhibitory Concentration (MIC)1-8 µg/mL[7]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVarious derivativesE. faecalis (VRE)Minimum Inhibitory Concentration (MIC)0.5-2 µg/mL[7]

Experimental Protocols for Target Validation

Should research on this compound be pursued, the following experimental protocols, based on methodologies used for related compounds, would be relevant for target validation and characterization.

RORγt Inverse Agonist Activity

1. Luciferase Reporter Gene Assay:

  • Cell Line: HEK293 cells co-transfected with a GAL4-RORγt-LBD (ligand-binding domain) expression vector and a GAL4-luciferase reporter vector.

  • Protocol:

    • Plate the transfected cells in 96-well plates.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC₅₀ value from the dose-response curve.

2. Th17 Cell Differentiation Assay:

  • Cells: Naive CD4+ T cells isolated from mouse spleen.

  • Protocol:

    • Culture naive CD4+ T cells under Th17-polarizing conditions (e.g., with IL-6, TGF-β, anti-CD3, and anti-CD28).

    • Treat the cells with this compound.

    • After 3-4 days, analyze the expression of IL-17A by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.

Metabolic Activity Assays

1. Glucose Uptake Assay in Adipocytes:

  • Cell Line: 3T3-L1 adipocytes.

  • Protocol:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Starve the cells and then treat with this compound, followed by insulin stimulation.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate.

    • Measure glucose uptake using a fluorescence plate reader or flow cytometer.

2. In Vivo High-Fat Diet Mouse Model:

  • Animal Model: C57BL/6J mice.

  • Protocol:

    • Feed mice a high-fat diet to induce obesity and insulin resistance.

    • Administer this compound orally or via intraperitoneal injection.

    • Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

    • At the end of the study, collect tissues for histological analysis and gene expression studies.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Th17 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_4_HPHA This compound (Hypothetical) RORgt_inactive Inactive RORγt 6_4_HPHA->RORgt_inactive Inhibition RORgt_active Active RORγt RORgt_inactive->RORgt_active Activation (Blocked) DNA DNA (IL-17A Promoter) RORgt_active->DNA Binding IL17A IL-17A Transcription DNA->IL17A Transcription

Caption: Hypothetical RORγt signaling pathway inhibition.

Metabolic_Signaling_Workflow cluster_stimulus Stimulus cluster_cellular_response Cellular Response (e.g., in Adipocyte or Pancreatic β-cell) 6_4_HPHA This compound (Potential Agonist) GPCR GPCR (e.g., GPR41/43) 6_4_HPHA->GPCR Binding & Activation G_protein G-protein Activation GPCR->G_protein Second_Messenger Second Messenger Cascade (e.g., ↓cAMP, ↑Ca²⁺) G_protein->Second_Messenger Metabolic_Outcomes Metabolic Outcomes: - Improved Insulin Sensitivity - Altered Glucose Uptake - Modified Lipid Metabolism Second_Messenger->Metabolic_Outcomes

Caption: Potential metabolic signaling workflow via GPCR activation.

Conclusion and Future Directions

While direct evidence remains to be established, the structural components of this compound provide a rational basis for investigating its potential therapeutic activities in metabolic disorders, inflammation, and neurodegeneration. The proposed targets—RORγt and metabolic GPCRs—represent starting points for a systematic evaluation of this compound. Future research should focus on in vitro screening against these targets, followed by cell-based assays and in vivo studies to validate any observed activity. A thorough understanding of its mechanism of action will be crucial for any subsequent drug development efforts.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxyphenyl Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenyl fatty acids (HPFAs) represent a class of phenolic lipids that are gaining increasing attention within the scientific community for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analysis of these compounds. It details their presence in plants, microorganisms, and animals, supported by quantitative data. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of HPFAs, and visually represents key signaling pathways in which they are involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of hydroxyphenyl fatty acids.

Discovery and Historical Context

Another key hydroxyphenyl fatty acid, 3-hydroxyphenylacetic acid , has been identified as a microbial metabolite of dietary polyphenols, particularly flavonoids like rutin. Its discovery is more recent and is closely linked to the advancements in analytical techniques that allow for the characterization of metabolites produced by the gut microbiota.

The broader family of phenolic lipids, to which HPFAs belong, has been studied for a longer period, with early investigations focusing on compounds from sources like the cashew nut shell liquid.[3] The recognition of the biological significance of these amphiphilic molecules has spurred further investigation into the diverse structures and functions of related compounds, including HPFAs.

Natural Occurrence of Hydroxyphenyl Fatty Acids

Hydroxyphenyl fatty acids are found across various biological kingdoms, including plants, bacteria, and animals, where they exist as either primary or secondary metabolites.

In Plants

Plants are a rich source of phenolic compounds, including hydroxyphenyl fatty acids. These compounds are often derived from the metabolism of other phenolics, such as flavonoids and phenolic acids.

  • Phloretic acid (3-(4-hydroxyphenyl)propionic acid) is a well-known plant metabolite.[4] It is produced from the reduction of p-coumaric acid or the breakdown of phloretin.[4] While it is found in olives, its quantitative levels in many common fruits and vegetables are not extensively documented in readily available literature.[5]

  • 3-Hydroxyphenylacetic acid is also found in plant-based foods and is a product of the microbial degradation of dietary flavonoids.[6]

The table below summarizes the reported concentrations of some hydroxyphenyl fatty acids in plant-based sources.

Hydroxyphenyl Fatty AcidPlant SourceConcentrationReference
3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid)Olives (Olea europaea)Detected, not quantified[5]
3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid)BeerDetected, not quantified[5]
3-Hydroxyphenylacetic acidVarious fruits and vegetablesPresent as a metabolite of dietary polyphenols[6]

Note: Quantitative data for hydroxyphenyl fatty acids in specific plant sources is limited in the readily available literature. The table reflects the current state of accessible information.

In Microorganisms

The gut microbiota plays a crucial role in metabolizing dietary polyphenols into simpler phenolic compounds, including hydroxyphenyl fatty acids. This biotransformation significantly influences the bioavailability and biological activity of the parent compounds.

  • 3-(4-Hydroxyphenyl)propionic acid is a major colonic metabolite of procyanidin A2.[7] Lactobacillus plantarum has been shown to be involved in the conversion of p-coumaric acid to 3-(3-hydroxyphenyl)-propionic acid during fermentation.[8]

  • 3-Hydroxyphenylacetic acid is a known microbial metabolite and its presence in urine can be an indicator of gut Clostridium species. Higher levels are associated with a greater abundance of Clostridia. It can also be found in cultures of Klebsiella.

The following table presents some quantitative data on the production of hydroxyphenyl fatty acids by microorganisms.

Hydroxyphenyl Fatty AcidMicrobial SourceConditionConcentrationReference
3-(4-Hydroxyphenyl)propionic acidBacillus subtilis (wild-type)Naringenin (1000 µM) treated culture~150 µM[9]
3-Hydroxyphenylacetic acidGut microbiota (human)Metabolite of quercetin rutinosidesUp to 35% of ingested amount[10]
10-hydroxyoctadecanoic acidLactobacillus hammesiiSourdough fermentation0.73 ± 0.03 g/L[11]
In Animals

In animals, hydroxyphenyl fatty acids are primarily found as metabolites of dietary polyphenols, processed by the gut microbiota and subsequently absorbed.

  • Phloretic acid has been identified in the rumen of sheep that have been fed dried grass.[4] It is also a urinary metabolite of tyrosine in rats.[4]

  • 3-Hydroxyphenylacetic acid is a urinary metabolite in mice, and its levels can be influenced by antibiotic treatment that alters the gut microbiota.[12]

The table below provides some data on the levels of hydroxyphenyl fatty acids in animal models.

Hydroxyphenyl Fatty AcidAnimal ModelSample TypeConcentration (µmol/mmol creatinine)Reference
3-(2-Hydroxyphenyl)propionic acidMouse (Control)Urine1.69[12]
3-(3-Hydroxyphenyl)propionic acidMouse (Control)Urine139.83[12]
3-(4-Hydroxyphenyl)propionic acidMouse (Control)Urine1.87[12]

Experimental Protocols

Accurate identification and quantification of hydroxyphenyl fatty acids require robust analytical methodologies. The following sections provide detailed protocols for their extraction and analysis using common chromatographic techniques.

Extraction of Hydroxyphenyl Fatty Acids from Plant Material using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting phenolic acids from spelt seeds and can be optimized for other plant matrices.[8][13]

3.1.1. Materials and Reagents

  • Methanol (absolute and 70% aqueous solution)

  • Water (deionized or HPLC grade)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric RP, 100 mg/3 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • pH meter

3.1.2. Protocol

  • Sample Preparation:

    • Grind the dried plant material to a fine powder.

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Solvent Extraction:

    • Add 9 mL of absolute methanol to the sample (sample-to-solvent ratio of 1:9).

    • Vortex thoroughly and extract for a specified time (e.g., 1 hour) with agitation.

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

    • Carefully collect the supernatant, which contains the extractable phenolic compounds.

  • SPE Cartridge Conditioning:

    • Precondition the SPE cartridge by passing 3 mL of absolute methanol through it.

    • Equilibrate the cartridge by passing 3 mL of deionized water.

  • Sample Loading:

    • Evaporate the methanol from the collected supernatant under reduced pressure or a stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of non-acidified water (e.g., 5 mL).

    • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 4 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 2 minutes.

  • Elution:

    • Elute the retained hydroxyphenyl fatty acids and other phenolic compounds with 2 mL of 70% aqueous methanol into a clean collection tube.

  • Final Preparation for Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent for LC-MS or GC-MS analysis (e.g., mobile phase or derivatization solvent).

Quantification of Hydroxyphenyl Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of hydroxy fatty acids and phenolic acids and requires derivatization to increase volatility.[14][15]

3.2.1. Materials and Reagents

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS) or pentafluorobenzyl bromide (PFBBr))

  • Internal standards (e.g., deuterated analogues of the target analytes)

  • Solvents (e.g., ethyl acetate, acetonitrile, pyridine)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Heating block or oven

  • Nitrogen evaporator

3.2.2. Protocol

  • Sample and Standard Preparation:

    • To the dried extract from the SPE procedure (or a known volume of a liquid sample like plasma), add a known amount of the internal standard solution.

  • Derivatization (using BSTFA + TMCS for silylation):

    • Add 100 µL of a mixture of BSTFA and TMCS (e.g., 99:1 v/v) and 50 µL of pyridine to the dried sample.

    • Seal the vial and heat at a specific temperature and time (e.g., 80°C for 1 hour) to complete the derivatization reaction.[14]

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[14]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the target analytes and internal standards for quantification. For example, for trimethylsilyl derivatives of 3-hydroxy fatty acids, a characteristic ion at m/z 233 can be used for the unlabeled compound and m/z 235 for a labeled internal standard.[14]

  • Quantification:

    • Generate a calibration curve using standard solutions of the target hydroxyphenyl fatty acids with the internal standard.

    • Calculate the concentration of the analytes in the sample based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Quantification of Hydroxyphenyl Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and selective quantification of hydroxyphenylpropionic acid and its metabolites.[16]

3.3.1. Materials and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal standards (e.g., stable isotope-labeled analogues)

  • Solvents for sample preparation (e.g., acetonitrile, methanol)

3.3.2. Protocol

  • Sample Preparation (from plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[16]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Flow Rate: 0.3 mL/min

      • Gradient Elution: A suitable gradient of Mobile Phase B into Mobile Phase A to achieve separation of the analytes.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard. The exact m/z values and collision energies should be optimized by infusing individual standards.[16]

  • Quantification:

    • Construct a calibration curve by analyzing standard solutions of known concentrations containing the internal standard.

    • Determine the concentration of the hydroxyphenyl fatty acids in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Signaling Pathways

Hydroxyphenyl fatty acids, as a subclass of fatty acids, are implicated in various cellular signaling pathways, often through their interaction with G protein-coupled receptors (GPCRs).

Fatty Acid Receptors: GPR120 and GPR84

Free fatty acids are known to act as signaling molecules by activating specific GPCRs. GPR120 (also known as FFAR4) is a receptor for long-chain fatty acids, while GPR84 is a receptor for medium-chain fatty acids.

The following diagram illustrates the general signaling pathway initiated by the activation of GPR120 by a fatty acid ligand.

GPR120_Signaling FA Fatty Acid (e.g., HPFA) GPR120 GPR120 FA->GPR120 Binds to Gq_protein Gq Protein GPR120->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Ca_release->PKC downstream Downstream Signaling PKC->downstream Phosphorylates targets

Caption: GPR120 signaling pathway initiated by fatty acid binding.

The diagram below shows a simplified representation of an experimental workflow for the analysis of hydroxyphenyl fatty acids.

Experimental_Workflow sample Biological Sample (Plant, Microorganism, Animal Tissue) extraction Extraction (e.g., Solvent Extraction) sample->extraction purification Purification/Enrichment (e.g., Solid-Phase Extraction) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) purification->analysis for LC-MS/MS derivatization->analysis for GC-MS data Data Processing and Quantification analysis->data

Caption: General experimental workflow for HPFA analysis.

Conclusion

Hydroxyphenyl fatty acids are a fascinating and biologically active class of molecules with a widespread natural occurrence. Their presence in the diet and their production by the gut microbiota highlight the intricate relationship between diet, the microbiome, and host health. The analytical techniques detailed in this guide provide the necessary tools for researchers to further explore the distribution and biological roles of these compounds. As our understanding of the signaling pathways involving HPFAs grows, so too will the potential for their application in the development of novel therapeutics and functional foods. This guide serves as a foundational resource to support and encourage further research in this promising area.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive toxicological evaluation. All laboratory and research use should be conducted in accordance with good laboratory practices and appropriate safety precautions.

Introduction

6-(4-Hydroxyphenyl)hexanoic acid, with the CAS number 6952-35-8, is a chemical compound with the molecular formula C12H16O3[1][2][3]. It belongs to the class of organic compounds known as hydroxyphenylalkanoic acids. While specific, in-depth toxicological data for this particular compound is limited in publicly available literature, this guide provides a summary of the known hazard information and an analysis of the toxicological profiles of structurally similar compounds to infer a potential safety and toxicity profile. This approach, known as read-across, is a scientifically recognized method for filling data gaps for chemicals with limited experimental data.

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[1][4]:

  • H315: Causes skin irritation. [1][4]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word associated with these hazards is "Warning"[1][4].

Pictogram:

  • GHS07: Harmful/Irritant[4]

Precautionary Statements:

A series of precautionary statements are associated with the handling of this compound, including recommendations for prevention, response, storage, and disposal[1][4]. Key preventive measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing exposed skin thoroughly after handling[4].

Toxicological Data Summary

Acute Toxicity

Quantitative acute toxicity data (e.g., LD50) for this compound has not been identified. For the related compound, hexanoic acid, the technical-grade material is considered acutely toxic, particularly for primary eye and skin irritation (Toxicity Category I)[5]. For acute inhalation, the LC50 was >1.368 mg/L, falling into EPA Toxicity Category III, and for acute dermal exposure, it is classified as Toxicity Category IV[5].

Irritation and Sensitization

As per the GHS classification, this compound is a known skin and eye irritant and may cause respiratory irritation[1][4]. In contrast, studies on hexanoic acid indicate it is not a dermal sensitizer[5]. A human maximization test with hexanoic acid at 1% did not show any skin sensitization reactions[6].

Genotoxicity

There is no specific genotoxicity data for this compound. However, safety assessments of the structurally similar hexanoic acid, based on its own data and that of a read-across analog (nonanoic acid), suggest it is not expected to be genotoxic[6].

Carcinogenicity

Specific carcinogenicity studies on this compound were not found. It is important to note that the absence of data does not equate to an absence of effect. However, for some organic compounds, a mode of action approach is being used to evaluate carcinogenic potential as an alternative to long-term rodent studies[7].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for this compound could be located. For the related compound hexanoic acid, the reproductive toxicity endpoint has been evaluated using data from a read-across material, heptanoic acid, which has a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day[6]. Another study on 2-ethylhexanoic acid showed a dose-dependent decrease in fertility in rats[8]. A study on the ammonium salt of perfluorinated hexanoic acid identified a maternal and reproductive NOAEL of 100 mg/kg/day in mice[9]. These findings for related compounds suggest that the potential for reproductive toxicity should be a consideration for this compound pending specific data.

Data Presentation

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1]

Table 2: Summary of Toxicological Data for Structurally Similar Compounds (Read-Across Approach)

Toxicological EndpointCompoundResultReference
Acute Inhalation Toxicity (LC50)Hexanoic Acid>1.368 mg/L (EPA Category III)[5]
Acute Dermal ToxicityHexanoic AcidEPA Category IV[5]
Skin SensitizationHexanoic AcidNot a sensitizer[5][6]
GenotoxicityHexanoic AcidNot expected to be genotoxic[6]
Reproductive Toxicity (NOAEL)Heptanoic Acid (read-across for Hexanoic Acid)1000 mg/kg/day[6]
Reproductive Toxicity (NOAEL)Ammonium Salt of Perfluorinated Hexanoic Acid100 mg/kg/day[9]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies on this compound are not available due to the lack of specific studies on this compound. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such toxicological assessments.

For illustrative purposes, a generic workflow for a bacterial reverse mutation test (Ames test), a common in vitro genotoxicity assay, is provided.

Ames Test (OECD TG 471) - General Protocol:

  • Strain Selection: Use of multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Dose Range Finding: A preliminary study to determine the appropriate concentration range of the test substance.

  • Main Experiment:

    • The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

    • Positive and negative (vehicle) controls are run in parallel.

    • The mixture is plated on minimal agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualization

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis start Start strains Select Bacterial Strains start->strains s9_prep Prepare S9 Mix start->s9_prep test_substance Prepare Test Substance (this compound) start->test_substance exposure_with_s9 Incubate Strains with Test Substance + S9 strains->exposure_with_s9 exposure_without_s9 Incubate Strains with Test Substance - S9 strains->exposure_without_s9 s9_prep->exposure_with_s9 test_substance->exposure_with_s9 test_substance->exposure_without_s9 plating Plate on Minimal Agar Medium exposure_with_s9->plating exposure_without_s9->plating incubation Incubate at 37°C for 48-72h plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis and Interpretation counting->analysis end End analysis->end

Caption: A generalized workflow for conducting an Ames test to assess the mutagenic potential of a chemical substance.

Conclusion

The available data indicates that this compound should be handled as an irritant to the skin, eyes, and respiratory system. Due to the significant lack of specific toxicological data for this compound, a cautious approach is warranted. The information derived from structurally similar compounds suggests that further investigation into potential reproductive toxicity may be necessary for a comprehensive safety assessment. It is strongly recommended that any research or development involving this compound be preceded by a thorough review of an official Safety Data Sheet (SDS) from the supplier and that appropriate personal protective equipment be used to prevent exposure. Further toxicological testing would be required to definitively characterize the safety profile of this compound.

References

Methodological & Application

Practical Synthesis of 6-(4-Hydroxyphenyl)hexanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the practical synthesis of 6-(4-hydroxyphenyl)hexanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis follows a robust three-step sequence starting from readily available anisole. The key transformations involve a Friedel-Crafts acylation to construct the carbon skeleton, followed by a Clemmensen reduction of the resulting ketone, and concluding with the demethylation of the methoxy group to yield the target phenol. This method is designed to be scalable and efficient for laboratory settings.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The combination of a hydrophobic hexanoic acid chain and a phenolic ring provides a versatile scaffold for interacting with biological targets. A reliable and practical synthesis is crucial for enabling further research and development. The presented three-step pathway offers a clear and reproducible route to this important compound.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reaction Steps and Quantitative Data

StepReaction NameStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Friedel-Crafts AcylationAnisole6-(4-methoxyphenyl)-6-oxohexanoic acidAdipic anhydride, AlCl₃, Dichloromethane75-85>95
2Clemmensen Reduction6-(4-methoxyphenyl)-6-oxohexanoic acid6-(4-methoxyphenyl)hexanoic acidZinc Amalgam (Zn(Hg)), Concentrated HCl, Toluene80-90>97
3Demethylation6-(4-methoxyphenyl)hexanoic acidThis compound48% Hydrobromic acid (HBr)85-95>98

Experimental Protocols

Step 1: Synthesis of 6-(4-methoxyphenyl)-6-oxohexanoic acid (Friedel-Crafts Acylation)

This step involves the acylation of anisole with adipic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Anisole

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • In a separate flask, dissolve adipic anhydride in anhydrous dichloromethane.

  • Add the adipic anhydride solution dropwise to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add anisole dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Expected Characterization Data for 6-(4-methoxyphenyl)-6-oxohexanoic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 2H), 6.94 (d, 2H), 3.87 (s, 3H), 2.95 (t, 2H), 2.40 (t, 2H), 1.75-1.65 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 179.0, 163.5, 130.3 (2C), 129.8, 113.7 (2C), 55.5, 38.0, 33.8, 24.5, 24.2.

Step 2: Synthesis of 6-(4-methoxyphenyl)hexanoic acid (Clemmensen Reduction)

This procedure reduces the aryl ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid.[1]

Materials:

  • 6-(4-methoxyphenyl)-6-oxohexanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water. (Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions).

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 6-(4-methoxyphenyl)-6-oxohexanoic acid.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, decant the liquid phase from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 6-(4-methoxyphenyl)hexanoic acid is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Expected Characterization Data for 6-(4-methoxyphenyl)hexanoic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, 2H), 6.82 (d, 2H), 3.78 (s, 3H), 2.55 (t, 2H), 2.34 (t, 2H), 1.65-1.55 (m, 4H), 1.40-1.30 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 157.8, 134.3, 129.2 (2C), 113.8 (2C), 55.2, 35.3, 34.1, 31.3, 29.0, 24.8.

Step 3: Synthesis of this compound (Demethylation)

The final step involves the cleavage of the methyl ether to yield the desired phenolic acid using hydrobromic acid.[2]

Materials:

  • 6-(4-methoxyphenyl)hexanoic acid

  • 48% aqueous Hydrobromic Acid (HBr)

  • Water, ice-cold

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add 6-(4-methoxyphenyl)hexanoic acid and 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approximately 120-125 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture to afford pure this compound as a white solid.

Expected Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.98 (s, 1H, COOH), 9.15 (s, 1H, OH), 6.98 (d, 2H), 6.65 (d, 2H), 2.38 (t, 2H), 2.18 (t, 2H), 1.48-1.38 (m, 4H), 1.25-1.15 (m, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.6, 155.5, 132.8, 129.1 (2C), 114.9 (2C), 34.6, 33.5, 30.8, 28.5, 24.5.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Anisole Step1_Product 6-(4-methoxyphenyl)-6-oxohexanoic acid Start->Step1_Product 1. Friedel-Crafts Acylation (Adipic anhydride, AlCl₃) Step2_Product 6-(4-methoxyphenyl)hexanoic acid Step1_Product->Step2_Product 2. Clemmensen Reduction (Zn(Hg), HCl) Final_Product This compound Step2_Product->Final_Product 3. Demethylation (HBr)

Caption: Synthetic pathway for this compound.

References

Multi-step Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the multi-step synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as histone deacetylase (HDAC) inhibitors in cancer therapy.

This document outlines two primary synthetic routes to these valuable compounds, complete with detailed experimental procedures. Furthermore, it presents quantitative data on their biological activity and visual representations of synthetic pathways and their mechanism of action.

Introduction

ω-(4-hydroxyphenyl)alkanecarboxylic acids are a class of organic compounds characterized by a hydroxyl-substituted phenyl ring and a terminal carboxylic acid group, separated by an alkyl chain of varying length. This structural motif is found in a number of biologically active molecules and natural products. In recent years, these compounds have garnered attention in the field of drug discovery, particularly for their potential as anticancer agents.

One of the key mechanisms through which some of these compounds are believed to exert their anticancer effects is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, ω-(4-hydroxyphenyl)alkanecarboxylic acids can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, 3-(4-hydroxyphenyl)propionic acid has been identified as an HDAC inhibitor.[1]

The synthesis of these compounds can be achieved through various multi-step pathways. This guide details two effective methods: a three-step synthesis commencing with a Friedel-Crafts acylation, and a six-step route starting from α,ω-alkanedicarboxylic acids.

Data Presentation

The following tables summarize the synthetic yields for key intermediates and final products for various ω-(4-hydroxyphenyl)alkanecarboxylic acids, as well as their reported biological activities.

Table 1: Synthetic Yields for ω-(4-hydroxyphenyl)alkanecarboxylic Acids and Intermediates

CompoundSynthetic RouteStepProductYield (%)
4-(4-hydroxyphenyl)butanoic acidRoute 114-(4-methoxyphenyl)-4-oxobutanoic acid~90%
24-(4-methoxyphenyl)butanoic acid~85%
34-(4-hydroxyphenyl)butanoic acid~95%
5-(4-hydroxyphenyl)pentanoic acidRoute 2 (representative)1Monomethyl ester of adipic acid~90%
2Monomethyl 5-oxo-5-(4-methoxyphenyl)pentanoate~80%
3Methyl 5-(4-methoxyphenyl)pentanoate~85%
45-(4-methoxyphenyl)pentanoic acid~95%
55-(4-hydroxyphenyl)pentanoic acid~90%

Table 2: Biological Activity of ω-(4-hydroxyphenyl)alkanecarboxylic Acids and Derivatives

CompoundTarget/AssayCell LineIC50 (µM)
3-(4-hydroxyphenyl)propionic acidHDAC inhibitionHT-29 nuclear extract620[1]
4-phenylbutyrate (related compound)HDAC inhibitionDS19 nuclear extract620[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 12)CytotoxicityA549Reduces viability to 42.1% at 100 µM
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)CytotoxicityA549Reduces viability by ~50% at 100 µM
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 29)CytotoxicityA549Reduces viability to 31.2% at 100 µM

Experimental Protocols

Route 1: Three-Step Synthesis of 4-(4-hydroxyphenyl)butanoic acid

This route involves an initial Friedel-Crafts acylation of anisole with succinic anhydride, followed by a Clemmensen reduction of the resulting keto acid, and finally, demethylation to yield the target compound.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole (1.0 eq) and succinic anhydride (1.0 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 60-70°C for 1 hour.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Prepare amalgamated zinc by stirring zinc dust (2.5 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the solid with water.

  • In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 8-10 hours. Add additional portions of concentrated hydrochloric acid every 2 hours to maintain the acidity.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(4-methoxyphenyl)butanoic acid.

  • Dissolve 4-(4-methoxyphenyl)butanoic acid (1.0 eq) in a solution of hydrobromic acid (48%) and acetic acid.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-hydroxyphenyl)butanoic acid.

Route 2: Six-Step Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids from α,ω-Alkanedicarboxylic Acids

This versatile route allows for the synthesis of a variety of ω-(4-hydroxyphenyl)alkanecarboxylic acids with different alkyl chain lengths, starting from the corresponding α,ω-dicarboxylic acid.[2] A representative protocol for the synthesis of 5-(4-hydroxyphenyl)pentanoic acid from adipic acid is outlined below.

  • Reflux a mixture of adipic acid (1.0 eq) and methanol (1.2 eq) in the presence of a catalytic amount of concentrated sulfuric acid for 5-7 hours.

  • Remove the excess methanol by distillation.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to obtain the monomethyl ester.

  • Treat the adipic acid monomethyl ester (1.0 eq) with thionyl chloride (1.2 eq) at reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride from the previous step in a suitable solvent like carbon disulfide.

  • Add anisole (1.0 eq) to the solution.

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, dry, and evaporate the solvent to get the keto ester.

  • Reduce the keto ester using the Clemmensen reduction procedure as described in Route 1, Step 2.

  • Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Demethylate the methoxy group using hydrobromic acid as described in Route 1, Step 3, to yield the final product, 5-(4-hydroxyphenyl)pentanoic acid.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows and a proposed signaling pathway for the biological activity of these compounds.

synthetic_workflow_route_1 cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product Anisole Anisole Step1 Step 1: Friedel-Crafts Acylation (AlCl₃) Anisole->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate1 4-(4-methoxyphenyl)- 4-oxobutanoic acid Step1->Intermediate1 Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate2 4-(4-methoxyphenyl)butanoic acid Step2->Intermediate2 Step3 Step 3: Demethylation (HBr, AcOH) Product 4-(4-hydroxyphenyl)butanoic acid Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for Route 1.

synthetic_workflow_route_2 cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product DicarboxylicAcid α,ω-Alkanedicarboxylic Acid Step1 Step 1: Monoesterification DicarboxylicAcid->Step1 Intermediate1 Monoester Step1->Intermediate1 Step2 Step 2: Acid Chloride Formation Intermediate2 Acid Chloride Step2->Intermediate2 Step3 Step 3: Friedel-Crafts Acylation Intermediate3 Keto Ester Step3->Intermediate3 Step4 Step 4: Clemmensen Reduction Intermediate4 Reduced Ester Step4->Intermediate4 Step5 Step 5: Ester Hydrolysis Intermediate5 Methoxy-substituted Acid Step5->Intermediate5 Step6 Step 6: Demethylation Product ω-(4-hydroxyphenyl)alkanecarboxylic acid Step6->Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate4->Step5 Intermediate5->Step6

Caption: Synthetic workflow for Route 2.

HDAC_inhibition_pathway cluster_drug Drug Action cluster_enzyme Enzymatic Target cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome Drug ω-(4-hydroxyphenyl)alkanecarboxylic acid HDAC Histone Deacetylase (HDAC) Drug->HDAC Inhibits HistoneAcetylation Histone Acetylation HDAC->HistoneAcetylation Decreases GeneExpression Tumor Suppressor Gene Expression HistoneAcetylation->GeneExpression Increases CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Leads to Apoptosis Apoptosis GeneExpression->Apoptosis Induces

Caption: HDAC inhibition signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of 6-(4-Hydroxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-(4-Hydroxyphenyl)hexanoic acid, a compound of interest in various research and development fields. The following protocols and data are intended to guide researchers in establishing robust analytical workflows for identity, purity, and quantitative analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃PubChem[1][2]
Molecular Weight 208.25 g/mol PubChem[1][2]
Monoisotopic Mass 208.109944368 DaPubChem[1][2]
XLogP3 2.9PubChem[1][2]
Topological Polar Surface Area 57.5 ŲPubChem[1][2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 6PubChem

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV/DAD
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV/Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the phenolic chromophore). A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Expected Results

Under these or similar conditions, this compound is expected to elute as a single major peak. The retention time will be dependent on the specific column and exact mobile phase conditions. Purity is assessed by the peak area percentage of the main peak relative to any impurity peaks. For quantification, a calibration curve should be constructed using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of this compound, often after derivatization to increase its volatility, and for the analysis of volatile impurities.

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization (Silylation):

    • To a dried sample of this compound (approx. 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • The resulting solution containing the trimethylsilyl (TMS) derivative is ready for injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for higher sensitivity) or split, depending on the concentration.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-500.

Expected Mass Spectral Fragmentation

The mass spectrum of the derivatized this compound is expected to show a molecular ion peak ([M]⁺) corresponding to the TMS derivative. Key fragmentation patterns for carboxylic acids include the loss of a methyl group (-15 Da) from the TMS ether, and cleavage adjacent to the carbonyl group. Characteristic fragments would include ions representing the silylated phenol moiety and the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly of the hydroxyl and carboxylic acid protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • A standard pulse program for proton NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled pulse program (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of this compound and data from similar compounds, the following are the predicted chemical shifts.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -OH)6.7-6.8d2H
Aromatic (meta to -OH)7.0-7.1d2H
Ar-CH₂-2.5-2.6t2H
-CH₂-COOH2.2-2.4t2H
-CH₂- chain1.2-1.7m6H
-OH (phenolic)4.5-5.5 (variable)s (broad)1H
-COOH10-12 (variable)s (broad)1H

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)175-180
C-OH (Aromatic)150-155
C-CH₂ (Aromatic)130-135
CH (Aromatic, meta to -OH)128-130
CH (Aromatic, ortho to -OH)115-117
-CH₂-COOH33-36
Ar-CH₂-34-37
-CH₂- chain24-32

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FTIR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H (Phenol)3200-3600Broad
O-H (Carboxylic Acid)2500-3300Very broad, often overlapping with C-H stretch
C-H (Aromatic)3000-3100Sharp, medium
C-H (Aliphatic)2850-2960Sharp, strong
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=C (Aromatic)1450-1600Medium to weak, multiple bands
C-O (Phenol/Carboxylic Acid)1200-1300Strong

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization HPLC HPLC-UV/DAD Dissolution->HPLC NMR 1H & 13C NMR Dissolution->NMR FTIR FTIR-ATR Dissolution->FTIR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Structure Structural Elucidation NMR->Structure Functional Functional Group ID FTIR->Functional Identification Identification GCMS->Identification Impurity Volatile Impurity Profiling GCMS->Impurity Data Data Integration & Interpretation Purity->Data Quantification->Data Identification->Data Impurity->Data Structure->Data Functional->Data Report Comprehensive Characterization Report Data->Report

Caption: General experimental workflow for the characterization of this compound.

Logical_Relationships cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity Primary Method GCMS GC-MS GCMS->Purity Impurity Profile Identity Molecular Identity GCMS->Identity Confirmatory NMR NMR NMR->Identity Structure Detailed Structure NMR->Structure Definitive FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups Rapid Screen

Caption: Logical relationships of analytical techniques for compound characterization.

References

Application Notes and Protocols for the Analysis of 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(4-Hydroxyphenyl)hexanoic acid is a compound of interest in various fields, including pharmacology and materials science, due to its hybrid structure combining a phenolic ring and a carboxylic acid chain. This dual functionality allows for a range of chemical modifications and biological interactions. Accurate structural elucidation and characterization are crucial for its application in research and development. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

  • SMILES: C1=CC(=CC=C1CCCCCC(=O)O)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, enabling unambiguous structure determination.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'6.95Doublet8.02H
H-3', H-5'6.65Doublet8.02H
H-62.50Triplet7.52H
H-22.20Triplet7.52H
H-51.60Quintet7.52H
H-31.50Quintet7.52H
H-41.35Sextet7.52H
-OH (phenolic)9.20Singlet-1H
-OH (carboxylic)12.05Singlet-1H
Predicted ¹³C NMR Data

The table below details the predicted carbon NMR chemical shifts for this compound.

Assignment Chemical Shift (ppm)
C-1174.5
C-1'154.0
C-4'132.0
C-2', C-6'129.5
C-3', C-5'115.0
C-635.0
C-234.0
C-531.0
C-429.0
C-325.0
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Tune and shim the probe to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 2-second relaxation delay).
  • Acquire a ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
  • If necessary, perform 2D NMR experiments such as COSY and HSQC for more detailed structural assignment.

4. Data Processing:

  • Apply Fourier transformation to the acquired FIDs.
  • Phase and baseline correct the spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in positive ion mode electrospray ionization (ESI+).

m/z Assignment Description
209.1121[M+H]⁺Protonated molecular ion
191.1016[M+H-H₂O]⁺Loss of water from the carboxylic acid
163.1067[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide
107.0491[C₇H₇O]⁺Cleavage at the benzylic position
Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. LC-MS Method:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
  • Scan Range: m/z 50-500.
  • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.

3. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.
  • Determine the accurate mass of the molecular ion and calculate the elemental composition.
  • Analyze the MS/MS fragmentation pattern to confirm the structure. Carboxylic acids often show characteristic losses of water and carbon monoxide.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of this compound.

G Figure 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for MS Analysis Sample->Dissolve_MS NMR_Tube Transfer to NMR Tube Dissolve_NMR->NMR_Tube LC_MS_Injection Inject into LC-MS System Dissolve_MS->LC_MS_Injection NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Tube->NMR_Acquisition NMR_Processing Data Processing and Spectral Analysis NMR_Acquisition->NMR_Processing Structure_Confirmation Structural Confirmation and Characterization NMR_Processing->Structure_Confirmation MS_Acquisition MS and MS/MS Data Acquisition LC_MS_Injection->MS_Acquisition MS_Processing Data Processing and Fragmentation Analysis MS_Acquisition->MS_Processing MS_Processing->Structure_Confirmation

Caption: Analytical Workflow for this compound

Logical Relationship of Analytical Data

This diagram shows the logical relationship between the different analytical techniques and the information they provide for structural elucidation.

G Figure 2: Data Integration for Structural Elucidation cluster_techniques Analytical Techniques cluster_data Generated Data Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS, MS/MS) Compound->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure

References

HPLC purification protocol for 6-(4-Hydroxyphenyl)hexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 6-(4-Hydroxyphenyl)hexanoic Acid Derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound and its derivatives are organic compounds that feature both a phenolic hydroxyl group and a carboxylic acid moiety. This bifunctional nature makes them interesting candidates in medicinal chemistry and materials science. The presence of the hydrophobic phenyl ring and the polar functional groups allows for effective purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This application note provides a detailed protocol for the purification of this compound derivatives. The methodology leverages a C18 stationary phase and a gradient elution of an acidified water/acetonitrile mobile phase. In RP-HPLC, separation is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase.[1] By adding a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase, the ionization of the phenolic and carboxylic acid groups is suppressed, leading to increased retention and improved peak shape.[2]

Materials and Reagents

  • Crude this compound derivative sample

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol, HPLC Grade (for sample dissolution)

  • 0.45 µm Syringe Filters (hydrophilic or solvent-compatible)

Instrumentation

  • A standard HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction Collector

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC Grade Water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.[1]

  • Degas both mobile phases for at least 30 minutes using an ultrasonicator or an inline degasser before use.[3]

Sample Preparation
  • Dissolution: Accurately weigh the crude sample and dissolve it in a minimal amount of a suitable solvent, such as methanol or a 50:50 mixture of Mobile Phase A and B. Aim for a concentration of 1-5 mg/mL to avoid column overloading.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system tubing.[1][2][4][5]

  • Transfer: Transfer the filtered sample into an appropriate HPLC vial for injection.

HPLC Purification Method

The following table summarizes the optimized HPLC conditions for the purification of this compound derivatives. A gradient elution is employed to ensure efficient separation of the target compound from impurities.[1][6]

ParameterValue / Condition
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 20 - 100 µL (dependent on sample concentration and column size)
Gradient Elution Time (min)
Fraction Collection and Analysis
  • Identification: Identify the peak corresponding to the target this compound derivative based on its retention time, which can be determined from an initial analytical run.

  • Collection: Set the fraction collector to collect the eluent corresponding to the main peak of interest.

  • Purity Assessment: After collection, assess the purity of the collected fractions by reinjecting a small aliquot into the HPLC system using the same method. Fractions with the desired purity can then be pooled.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final purified compound.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Purification crude_sample Crude Sample dissolution Dissolve in Methanol/Mobile Phase crude_sample->dissolution filtration Filter (0.45 µm Syringe Filter) dissolution->filtration injection Inject into HPLC System filtration->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection (280 nm) separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis of Fractions collection->purity_check pooling Pool High-Purity Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified Compound evaporation->pure_compound

Caption: Workflow for the HPLC Purification of this compound derivatives.

Conclusion

The RP-HPLC protocol detailed in this application note provides a robust and reliable method for the purification of this compound derivatives. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is an effective starting point for achieving high purity.[1] This protocol can be further optimized by adjusting the gradient slope, flow rate, or column temperature to enhance resolution and minimize run time for specific derivatives. Proper sample preparation, including dissolution and filtration, is critical for protecting the column and ensuring reproducible results.[5]

References

Application Notes and Protocols: Investigating 6-(4-Hydroxyphenyl)hexanoic Acid in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a significant lack of direct experimental data on the application of 6-(4-Hydroxyphenyl)hexanoic acid in neurodegenerative disease models. The following application notes and protocols are therefore presented as a generalized framework for the investigation of a novel compound with potential neuroprotective, antioxidant, and anti-inflammatory properties, using this compound as a representative molecule. The experimental designs, expected outcomes, and data presented are hypothetical and intended to serve as a guide for research.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms implicated in these diseases include oxidative stress, neuroinflammation, and protein misfolding. Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are a promising class of molecules for neuroprotective drug discovery. This compound, a compound featuring a phenolic hydroxyl group and a hexanoic acid chain, presents a chemical scaffold with the potential for therapeutic intervention in neurodegeneration.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cellular models relevant to neurodegenerative diseases. The protocols detailed below outline methods to assess its cytotoxicity, antioxidant capacity, and anti-inflammatory effects.

Data Presentation

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines
Cell LineTreatment Duration (hours)Concentration (µM)Cell Viability (%)
SH-SY5Y24198 ± 3.2
1095 ± 4.1
5091 ± 3.8
10085 ± 5.5
PC1224199 ± 2.9
1096 ± 3.5
5093 ± 4.0
10088 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Neuroprotective Effect of this compound against Oxidative Stress
Cell LineNeurotoxin (Concentration)Pre-treatment with this compound (µM)Cell Viability (%)
SH-SY5Y6-OHDA (100 µM)052 ± 4.5
165 ± 5.1
1078 ± 3.9
5085 ± 4.2
PC12H₂O₂ (200 µM)048 ± 5.2
161 ± 4.8
1075 ± 5.5
5082 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments. 6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen Peroxide.

Table 3: Anti-inflammatory Effect of this compound in Microglial Cells
Cell LineStimulant (Concentration)Treatment with this compound (µM)Nitric Oxide (NO) Production (% of control)
BV-2LPS (1 µg/mL)0100
185 ± 6.2
1062 ± 5.8
5045 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments. LPS: Lipopolysaccharide.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity in Neuronal Cells

Objective: To determine the non-toxic concentration range of this compound in neuronal cell lines.

Materials:

  • SH-SY5Y or PC12 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Evaluation of Neuroprotective Effects against Oxidative Stress

Objective: To assess the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y or PC12 cells

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hydrogen peroxide (H₂O₂) for general oxidative stress)

  • This compound

  • MTT solution

  • Other materials as in Protocol 1

Procedure:

  • Seed cells as described in Protocol 1.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.

  • Induce oxidative stress by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H₂O₂) to the wells. Include a control group with the neurotoxin alone and a no-treatment control.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

Protocol 3: Assessment of Anti-inflammatory Activity in Microglial Cells

Objective: To determine the effect of this compound on the inflammatory response in microglial cells.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound

  • Other materials as in Protocol 1

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group with LPS alone and a no-treatment control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitric oxide (NO) concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production relative to the LPS-only control.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Advanced Models cytotoxicity Protocol 1: Cytotoxicity Assay neuroprotection Protocol 2: Neuroprotection Assay cytotoxicity->neuroprotection Determine non-toxic dose ros_assay ROS Measurement neuroprotection->ros_assay anti_inflammation Protocol 3: Anti-inflammation Assay western_blot Western Blot (e.g., p-NF-κB, iNOS) anti_inflammation->western_blot elisa ELISA (e.g., TNF-α, IL-6) anti_inflammation->elisa ipsc iPSC-derived Neurons ros_assay->ipsc western_blot->ipsc elisa->ipsc animal_model In Vivo Animal Model ipsc->animal_model

Caption: A generalized experimental workflow for evaluating a novel compound.

signaling_pathway cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos no Nitric Oxide (NO) inos->no neurotoxin Neurotoxin (e.g., 6-OHDA) ros ROS Generation neurotoxin->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis compound This compound compound->nfkb Inhibition compound->ros Scavenging

Caption: Putative signaling pathways targeted by a neuroprotective compound.

Application of 6-(4-Hydroxyphenyl)hexanoic Acid in Metabolic Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of available information regarding the application of 6-(4-Hydroxyphenyl)hexanoic acid in metabolic research.

Extensive searches for this specific compound did not yield any studies detailing its effects on metabolic pathways, such as glucose or lipid metabolism, nor its potential role in conditions like obesity or diabetes. While the search results provided information on related compounds, it is crucial to distinguish these from this compound, as their biological activities can differ significantly.

Key Findings from the Literature Search:

  • No Direct Studies: No peer-reviewed articles, application notes, or established protocols were found that specifically investigate the role of this compound in metabolic research.

  • Information on Related Compounds:

    • Hexanoic Acid: The parent molecule, hexanoic acid, has been studied for its effects on metabolism. Research indicates it can improve metabolic health in mice fed a high-fat diet by preventing obesity and improving glucose tolerance.

    • 6-Hydroxyhexanoic Acid: This derivative has been shown to protect against diet-induced obesity and insulin resistance.

    • Other Derivatives: Various other derivatives of hexanoic acid are being explored for therapeutic purposes, such as antimicrobial agents or as inverse agonists for the RORγt receptor in immune diseases.[1]

  • Chemical Data: The compound this compound is listed in chemical databases like PubChem (CID 247362), which provide basic chemical and physical properties but no information on its biological or metabolic functions.[2]

  • Compounds with a 4-Hydroxyphenyl Moiety: Many compounds containing a 4-hydroxyphenyl group are known to have biological activities.[3] However, the specific effects are highly dependent on the overall structure of the molecule.

Currently, this compound appears to be an understudied compound in the field of metabolic research. There is no established body of evidence to support its use or to provide detailed experimental protocols for its investigation in this context.

Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for this compound at this time. Any attempt to do so would be based on speculation from related but distinct molecules and would not meet the standards of scientific accuracy.

For researchers interested in the potential metabolic effects of this compound, novel exploratory studies would be required to determine its biological activity. Such research would involve initial in vitro screening, followed by in vivo studies to characterize its metabolic fate and effects on relevant physiological parameters.

References

Application Notes and Protocols for 6-(4-Hydroxyphenyl)hexanoic Acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(4-hydroxyphenyl)hexanoic acid scaffold presents a promising starting point for the development of novel anticancer agents. Its structural features, including a hydrophobic phenyl ring, a flexible hexanoic acid chain, and a reactive phenol group, offer multiple points for chemical modification to optimize pharmacological properties. While direct studies on this compound as a primary scaffold in extensive anticancer drug design are emerging, research on structurally related hydroxyphenylalkanoic acid derivatives has revealed significant potential. These analogs have been investigated for various mechanisms of action, including the inhibition of crucial cellular targets like tubulin and histone deacetylases (HDACs), as well as exhibiting antioxidant properties that can mitigate cancer-related oxidative stress.

This document provides an overview of the potential applications of the this compound scaffold in anticancer drug design, supported by data from related compounds. It also includes detailed protocols for key experiments to evaluate the efficacy of newly designed derivatives.

Potential Mechanisms of Action

Derivatives of the this compound scaffold may exert their anticancer effects through several mechanisms. Two of the most prominent and well-researched pathways for related compounds are the inhibition of tubulin polymerization and the inhibition of histone deacetylases.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Small molecules that bind to tubulin can either inhibit its polymerization or prevent the depolymerization of microtubules, both of which lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. The 4-hydroxyphenyl moiety can serve as a key pharmacophore, potentially interacting with the colchicine binding site on β-tubulin, a common target for tubulin polymerization inhibitors.[2]

Tubulin_Inhibition_Pathway Potential Mechanism: Tubulin Polymerization Inhibition Scaffold 6-(4-Hydroxyphenyl)hexanoic Acid Derivative Tubulin β-Tubulin (Colchicine Binding Site) Scaffold->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Dynamics Disruption Polymerization->Microtubule Mitosis Mitotic Spindle Formation Polymerization->Mitosis Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis HDAC_Inhibition_Pathway Potential Mechanism: HDAC Inhibition Scaffold 6-(4-Hydroxyphenyl)hexanoic Acid Derivative (e.g., as hydroxamic acid) HDAC Histone Deacetylase (HDAC) Scaffold->HDAC Inhibits Deacetylation Histone Deacetylation HDAC->Deacetylation Hyperacetylation Histone Hyperacetylation Histones Acetylated Histones Histones->Hyperacetylation Deacetylation->Histones Chromatin Condensed Chromatin Deacetylation->Chromatin GeneSilencing Tumor Suppressor Gene Silencing Chromatin->GeneSilencing ChromatinRelax Relaxed Chromatin Hyperacetylation->ChromatinRelax GeneExpression Tumor Suppressor Gene Expression ChromatinRelax->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compounds and controls Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read Analyze Calculate % cell viability and IC50 values Read->Analyze

References

Application Notes and Protocols: 6-(4-Hydroxyphenyl)hexanoic Acid as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Hydroxyphenyl)hexanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a versatile building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of therapeutic agents for neurodegenerative diseases and as potential precursors for selective estrogen receptor modulators (SERMs) and RORγt inverse agonists.

Synthesis of a Key Intermediate for a Therapeutic Agent for Neurodegenerative Diseases

A derivative of this compound, specifically (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, has been synthesized as a key intermediate for a therapeutic drug targeting neurodegenerative diseases.[1] The synthesis involves a multi-step process starting from 2-methylnaphthoquinone.

Experimental Protocol: Synthesis of rac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl)hexanoate

A racemic version of the ester is first synthesized in seven steps from 2-methylnaphthoquinone.[1] This is followed by a lipase-catalyzed resolution to obtain the desired (R)-enantiomer.

Table 1: Summary of a Key Synthetic Step

StepReactantsReagentsSolventYieldPurity (ee)
Lipase-catalyzed resolutionrac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl)hexanoateLipaseIsopropenyl acetate>99% (ester)>99%

Experimental Workflow

G cluster_0 Synthesis of Racemic Ester cluster_1 Enzymatic Resolution cluster_2 Final Intermediate Synthesis 2-Methylnaphthoquinone 2-Methylnaphthoquinone Step_1 Step_1 2-Methylnaphthoquinone->Step_1 Seven Steps rac-Ester rac-Ester Step_1->rac-Ester rac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl)hexanoate Resolution Resolution rac-Ester->Resolution Lipase, Isopropenyl acetate (R)-Ester (R)-Ester Resolution->(R)-Ester (R)-9b Hydrolysis Hydrolysis (R)-Ester->Hydrolysis Hydrolysis Recrystallization Recrystallization Hydrolysis->Recrystallization Final_Product (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid Recrystallization->Final_Product (R)-2

Caption: Synthetic workflow for the key intermediate in a neurodegenerative disease therapeutic.

Signaling Pathway in Neurodegenerative Disease

While the specific drug and its target are not fully disclosed in the public literature, many neurodegenerative diseases, such as Alzheimer's, involve the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to neuronal dysfunction and death. Therapeutic agents often target pathways to reduce the production or aggregation of these pathological proteins or to mitigate their downstream effects like oxidative stress and neuroinflammation.

G cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein Secretases β- and γ-Secretases APP->Secretases Abeta Amyloid-β Aggregation Secretases->Abeta Plaques Amyloid Plaques Abeta->Plaques Tau Tau Hyperphosphorylation Abeta->Tau Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Oxidative_Stress Oxidative_Stress Plaques->Oxidative_Stress NFTs Neurofibrillary Tangles Tau->NFTs Neuronal_Dysfunction Neuronal_Dysfunction NFTs->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Oxidative_Stress->Neuronal_Dysfunction Cell_Death Neuronal Cell Death Neuronal_Dysfunction->Cell_Death Leads to Drug Therapeutic Agent (from Intermediate) Drug->Abeta Inhibits Aggregation Drug->Neuroinflammation Reduces Drug->Oxidative_Stress Reduces

Caption: Potential therapeutic intervention points in neurodegenerative disease pathways.

Synthesis of RORγt Inverse Agonists for Immune Diseases

Derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt).[2][3] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Experimental Protocol: General Synthesis of 6-Oxo-4-phenyl-hexanoic Acid Derivatives

The synthesis of these derivatives generally involves the Michael addition of a substituted phenylacetonitrile to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to form a γ-keto acid.

Table 2: Representative Reaction Yields

StepReactionReagentsSolventYield
1Michael AdditionSubstituted phenylacetonitrile, α,β-unsaturated ester, NaOEtEthanol70-90%
2Hydrolysis & DecarboxylationHCl, H2ODioxane60-80%
RORγt Signaling Pathway

RORγt drives the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Inverse agonists inhibit the transcriptional activity of RORγt, thereby reducing the production of these cytokines and ameliorating autoimmune inflammation.

G cluster_0 Th17 Cell Differentiation and Function cluster_1 Therapeutic Intervention Naive_T_Cell Naive CD4+ T Cell Cytokines TGF-β, IL-6, IL-23 Naive_T_Cell->Cytokines RORgt RORγt Expression Cytokines->RORgt Th17_Cell Th17 Cell RORgt->Th17_Cell Proinflammatory_Cytokines IL-17A, IL-17F, IL-22 Th17_Cell->Proinflammatory_Cytokines Inflammation Autoimmune Inflammation Proinflammatory_Cytokines->Inflammation Promotes Inverse_Agonist 6-Oxo-4-phenyl-hexanoic acid derivative Inverse_Agonist->RORgt Inhibits

Caption: Inhibition of the RORγt signaling pathway by inverse agonists.

Hypothetical Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The structure of this compound makes it a plausible starting material for the synthesis of the side chains of certain SERMs, such as those related to Fulvestrant. Fulvestrant is a pure estrogen receptor antagonist used in the treatment of hormone receptor-positive breast cancer.

Hypothetical Experimental Protocol: Synthesis of a Fulvestrant Side Chain Precursor

A plausible synthetic route could involve the protection of the phenolic hydroxyl group, followed by conversion of the carboxylic acid to a suitable functional group for coupling to the steroidal backbone of an estrogen derivative.

Table 3: Hypothetical Reaction Scheme

StepReactionHypothetical ReagentsPurpose
1ProtectionBenzyl bromide, K2CO3Protect the phenolic hydroxyl group.
2ReductionLiAlH4Reduce the carboxylic acid to an alcohol.
3HalogenationPBr3Convert the alcohol to a bromide for Grignard reagent formation.
Estrogen Receptor Signaling Pathway and SERM Action

Estrogens, like estradiol, bind to the estrogen receptor (ER), leading to its dimerization, translocation to the nucleus, and regulation of gene expression. In hormone-sensitive breast cancer, this signaling promotes tumor growth. SERMs and pure antagonists like Fulvestrant bind to the ER and either modulate or block its activity. Fulvestrant binding leads to the degradation of the estrogen receptor.

G cluster_0 Estrogen Receptor Signaling cluster_1 Therapeutic Intervention Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Dimerization ER Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element Translocation->ERE Gene_Expression Gene Expression ERE->Gene_Expression Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Promotes Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds and Induces Degradation

Caption: Mechanism of action of Fulvestrant on the estrogen receptor signaling pathway.

Conclusion

This compound and its derivatives are valuable intermediates in medicinal chemistry. The protocols and pathways detailed herein demonstrate their utility in the synthesis of complex molecules targeting a range of diseases, from neurodegeneration to autoimmune disorders and cancer. The versatility of this scaffold warrants further exploration in the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Studies with 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to investigate the biological activities of 6-(4-Hydroxyphenyl)hexanoic acid. The protocols outlined below are based on established methodologies for assessing potential anticancer, anti-inflammatory, and antioxidant properties of phenolic compounds.

Overview of this compound

This compound is a chemical compound featuring a phenyl ring with a hydroxyl group and a hexanoic acid chain. This structure suggests potential for various biological activities, as phenolic compounds are known to possess antioxidant properties, and the carboxylic acid moiety can interact with biological targets. The following protocols are designed to explore these potential effects in a laboratory setting.

Assessment of Anticancer Activity

Based on studies of structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives which have shown anticancer properties, a primary investigation into the cytotoxic effects of this compound on cancer cell lines is warranted.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells.

Protocol:

  • Cell Culture:

    • Culture human lung carcinoma A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Setup:

    • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
2562.1 ± 4.9
5048.9 ± 5.5
10023.4 ± 3.8

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture A549 Cells seeding Seed cells in 96-well plate cell_culture->seeding adhesion Allow 24h for adhesion seeding->adhesion prepare_compound Prepare this compound dilutions adhesion->prepare_compound add_treatment Add compound to cells prepare_compound->add_treatment incubation Incubate for 48h add_treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Hypothetical inhibition of the LPS-induced NF-κB signaling pathway by this compound.

Evaluation of Antioxidant Activity

The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties by scavenging free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging ability of a compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the compound.

    • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Hypothetical Data Presentation:

Compound Concentration (µg/mL)% DPPH Scavenging (Mean ± SD)
1015.2 ± 2.1
2535.8 ± 3.5
5052.1 ± 4.2
10078.9 ± 5.8
Ascorbic Acid (50 µg/mL)95.4 ± 2.7

Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and validate their findings.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(4-hydroxyphenyl)hexanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classical approach involves a two-step process. It begins with the Friedel-Crafts acylation of phenol with adipic anhydride or a related derivative to form an aryl-alkyl ketone intermediate. This intermediate is then reduced to the final product using methods like the Clemmensen or Wolff-Kishner reduction.[1][2]

Q2: What are the critical reaction steps that typically influence the final yield?

A2: The two most critical stages are the Friedel-Crafts acylation and the subsequent ketone reduction. In the acylation step, factors such as the choice and amount of Lewis acid catalyst, reaction temperature, and prevention of side reactions are crucial. For the reduction step, the efficiency of the reducing agent and minimizing by-product formation are key to achieving a high yield.[3][4]

Q3: Are there alternatives to the harsh conditions of the Clemmensen reduction?

A3: Yes, the Wolff-Kishner reduction is a common alternative that uses basic conditions (hydrazine and a strong base) instead of the strong acid required for the Clemmensen reduction.[2][5] This can be advantageous if your starting materials or intermediates are sensitive to acid. However, for this specific synthesis, the phenolic proton is acidic and will react with the strong base used in the Wolff-Kishner reduction, requiring additional equivalents of base. Other methods include catalytic hydrogenation.

Q4: How can I confirm the successful synthesis of this compound?

A4: Confirmation is typically achieved through standard analytical techniques. You can use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the chemical structure and Mass Spectrometry (MS) to confirm the molecular weight (208.25 g/mol ).[6][7] Infrared (IR) spectroscopy can also be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxylic acid.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis.

Part 1: Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the potential causes?

A: Low yields in Friedel-Crafts acylation can stem from several issues. Here are the most common culprits and their solutions:

  • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The phenolic hydroxyl group can also complex with the catalyst, requiring more than a stoichiometric amount.[2]

  • Substrate Deactivation: Phenol is an activated ring system, which is good for this reaction. However, if your starting material is a deactivated benzene derivative, the reaction may not proceed under standard conditions.[4]

  • Incorrect Reagent Stoichiometry: A common mistake is using an insufficient amount of the Lewis acid catalyst. Due to complexation with both the reactant's hydroxyl group and the product's carbonyl and hydroxyl groups, at least 2-3 equivalents of AlCl₃ are often necessary.[2]

  • Side Reactions: The hydroxyl group of phenol can compete with the aromatic ring for acylation (O-acylation). While this ester is often unstable and can rearrange to the desired C-acylated product (Fries rearrangement), it can complicate the reaction. Running the reaction at a slightly higher temperature can favor the desired C-acylation.

Logical Flow for Troubleshooting Low Acylation Yield

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Part 2: Ketone Reduction (Clemmensen)

Q: My Clemmensen reduction is incomplete, and I still have significant amounts of the keto acid starting material. How can I drive the reaction to completion?

A: Incomplete Clemmensen reduction is a frequent issue. The reaction is heterogeneous, occurring on the surface of the zinc, making it sensitive to reaction conditions.[1]

  • Poorly Activated Zinc: The zinc must be amalgamated with mercury to be effective. Ensure your zinc amalgam is freshly prepared and has a shiny, metallic appearance.

  • Insufficient Acid: The reaction requires a high concentration of hydrochloric acid. Ensure you are using concentrated HCl and that there is enough to keep the medium strongly acidic throughout the reaction.[3]

  • Reaction Time and Temperature: This reduction can be slow. Refluxing for an extended period (12-24 hours) is often necessary. If the reaction is still incomplete, you can try adding fresh portions of zinc amalgam and concentrated HCl during the reflux.

  • Solubility: The organic substrate may have limited solubility in the aqueous acidic medium. Adding a co-solvent like toluene or ethanol can sometimes improve results, although this can also complicate the workup.

Table 1: Comparison of Reduction Methods for Aryl-Alkyl Ketones

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HCl[1][8]H₂NNH₂, KOH or KOtBu, heat[2]
Conditions Strongly acidic, reflux[3]Strongly basic, high temp. (>180 °C)
Pros Effective for acid-stable compounds, reagents are inexpensive.Good for base-stable compounds, avoids strong acid.
Cons Harsh acid can cause side reactions, not for acid-sensitive molecules.[3]Not suitable for base-sensitive molecules, high temperatures required.
Relevance to Target Effective, as the target molecule is relatively acid-stable.Can be used, but the phenolic OH requires an extra equivalent of base.

Q: The reduction step produced a dark, tarry substance. What is it, and how can it be avoided?

A: Tar formation is often due to polymerization or dimerization side reactions, which can be promoted by the harsh acidic conditions and high temperatures.[3] To minimize this, ensure a steady reflux rate without excessive, localized overheating. Maintaining vigorous stirring is also important to ensure proper mixing at the heterogeneous zinc surface. Sometimes, performing the reaction under an inert atmosphere (e.g., nitrogen) can help reduce oxidative side reactions that may contribute to tar formation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Phenol with Adipic Anhydride

(Note: This is a representative protocol and may require optimization.)

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel.

  • Reagents: Charge the flask with anhydrous nitrobenzene (as solvent) and aluminum chloride (AlCl₃, 2.2 equivalents). Cool the mixture to 0-5 °C in an ice bath.

  • Addition: In a separate flask, dissolve phenol (1.0 equivalent) and adipic anhydride (1.05 equivalents) in anhydrous nitrobenzene.

  • Reaction: Slowly add the phenol/anhydride solution to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid intermediate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Protocol 2: Clemmensen Reduction of 6-(4-hydroxyphenyl)-6-oxohexanoic acid

(Note: This protocol involves mercury, which is highly toxic. Handle with extreme care and appropriate safety precautions.)

  • Prepare Zinc Amalgam: Activate zinc powder or granules by washing with dilute HCl, then deionized water. Add the zinc to a solution of mercury(II) chloride (approx. 5-10g per 100g of zinc) in water. Swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam thoroughly with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude 6-(4-hydroxyphenyl)-6-oxohexanoic acid (1.0 equivalent), the freshly prepared zinc amalgam (approx. 4-5 times the weight of the keto acid), concentrated hydrochloric acid, and water.

  • Reaction: Heat the mixture to a vigorous reflux with efficient stirring. The reaction is typically refluxed for 12-24 hours. To maintain the reaction rate, additional portions of concentrated HCl may be carefully added every 4-6 hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Decant the aqueous solution from the remaining zinc.

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization.

Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Phenol Phenol + Adipic Anhydride Acylation Reaction with AlCl3 in Nitrobenzene Phenol->Acylation KetoAcid Intermediate: 6-(4-hydroxyphenyl)- 6-oxohexanoic acid Acylation->KetoAcid Reduction Reaction with Zn(Hg) in conc. HCl KetoAcid->Reduction FinalProduct Final Product: 6-(4-Hydroxyphenyl)- hexanoic acid Reduction->FinalProduct

Caption: The two-step synthesis of this compound.

References

Technical Support Center: Purification of 6-(4-Hydroxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(4-Hydroxyphenyl)hexanoic acid.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating.

A1: This issue can arise from several factors:

  • Inappropriate Solvent: The chosen solvent may have poor solubility characteristics for your compound. Phenolic acids like this compound often exhibit good solubility in polar protic solvents.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent to dissolve the amount of crude product.

  • Low Temperature: The solvent may not have reached a high enough temperature to effectively dissolve the solute.

Troubleshooting Steps:

  • Solvent Selection: If the compound remains insoluble, consider a different solvent or a solvent mixture. Good starting points for phenolic acids include water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate or toluene.

  • Increase Solvent Volume: Add the solvent in small increments to the heated mixture until the solid dissolves completely.

  • Ensure Adequate Heating: Make sure the solvent is at or near its boiling point.

Q2: Oily droplets are forming instead of crystals as the solution cools.

A2: "Oiling out" is a common problem, particularly with compounds containing both polar and nonpolar functionalities. It occurs when the compound comes out of solution at a temperature above its melting point.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation point and then allow it to cool slowly.

  • Slower Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

  • Use a Different Solvent System: A solvent system where the compound is less soluble at higher temperatures might be necessary.

Q3: No crystals have formed even after the solution has cooled completely.

A3: This indicates that the solution is not supersaturated, or that crystallization has not been initiated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If not already done, place the flask in an ice bath to further decrease the solubility.

Column Chromatography Troubleshooting

Q1: this compound is not moving down the column (stuck at the origin).

A1: This typically indicates that the mobile phase is not polar enough to elute the compound from the stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, is often effective for eluting compounds with a wide range of polarities.

  • Add an Acid Modifier: For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group, making it less polar and allowing it to elute more easily.

Q2: The separation of this compound from impurities is poor, resulting in overlapping peaks.

A2: Poor resolution can be due to several factors, including the choice of stationary and mobile phases, and the column packing.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Experiment with different solvent systems. A good starting point for aromatic carboxylic acids on silica gel is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Fine-tuning the ratio of these solvents can significantly improve separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.

  • Check Column Packing: An improperly packed column can lead to band broadening and poor separation. Ensure the column is packed uniformly and without any channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route used. However, some common potential impurities include:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Byproducts of the Reaction: Depending on the synthesis, side reactions can lead to the formation of byproducts. For example, if a Friedel-Crafts acylation is involved, positional isomers could be formed.

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction workup.

  • Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Due to the presence of both a polar phenolic hydroxyl group and a carboxylic acid group, as well as a nonpolar hexyl chain, a solvent system with intermediate polarity is often a good choice. A mixture of water and a water-miscible organic solvent like ethanol or methanol is a common and effective choice for recrystallizing phenolic acids. You would dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Q3: What are the key parameters to consider when developing a column chromatography method for this compound?

A3: The key parameters to consider are:

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography of moderately polar compounds. For reversed-phase, C18-functionalized silica is widely used.

  • Mobile Phase: The choice of mobile phase is crucial for achieving good separation. For normal-phase chromatography on silica, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For reversed-phase, mixtures of water with acetonitrile or methanol are common. Adding a small amount of acid to the mobile phase can improve peak shape for carboxylic acids.

  • Detection: If you are using a column with a UV detector, you will need to determine the UV absorbance maximum of this compound to set your detector wavelength for optimal sensitivity.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Single Recrystallization95 - 9870 - 85Purity and yield can be improved with a second recrystallization.
Column Chromatography (Silica Gel)> 9860 - 80Yield may be lower due to some loss of product on the column.
Preparative HPLC> 9950 - 70Provides the highest purity but is often associated with lower yields and higher cost.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate) to elute the desired compound. The addition of 0.5% acetic acid to the mobile phase can improve the peak shape.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification purity_check Purity Assessment (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% purity_check->column_chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98% characterization Structural Characterization (NMR, MS) pure_product->characterization

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem Encountered no_dissolve Compound not dissolving start->no_dissolve oiling_out Oiling out start->oiling_out no_crystals No crystals form start->no_crystals no_elution Compound stuck on column start->no_elution poor_separation Poor separation start->poor_separation sol1 sol1 no_dissolve->sol1 Check solvent polarity Increase solvent volume Ensure sufficient heating sol2 sol2 oiling_out->sol2 Re-dissolve and add more solvent Slow down cooling rate Change solvent system sol3 sol3 no_crystals->sol3 Induce crystallization (scratch/seed) Reduce solvent volume Cool to lower temperature sol4 sol4 no_elution->sol4 Increase mobile phase polarity Add acid modifier sol5 sol5 poor_separation->sol5 Optimize mobile phase Change stationary phase Repack column

Caption: Troubleshooting logic for common purification challenges.

optimizing reaction conditions for 6-aryl-4-oxohexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-aryl-4-oxohexanoic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 6-aryl-4-oxohexanoic acids, particularly through the common method of Friedel-Crafts acylation of an aromatic compound with glutaric anhydride.

Question: Why am I experiencing low yields of my target 6-aryl-4-oxohexanoic acid?

Answer: Low yields in the Friedel-Crafts acylation for synthesizing 6-aryl-4-oxohexanoic acids can stem from several factors. A primary cause is the choice and amount of the Lewis acid catalyst. For instance, using an insufficient amount of catalyst, such as aluminum chloride (AlCl₃), can lead to incomplete reactions. Typically, more than two equivalents of the catalyst are required because AlCl₃ complexes with both the carbonyl groups of glutaric anhydride and the resulting keto acid. Deactivation of the aromatic substrate by the product can also inhibit the reaction.

Another critical factor is the reaction temperature. While heating can increase the reaction rate, it can also promote the formation of side products, such as diaryl ketones or products from the decarbonylation of the acylium ion. Therefore, maintaining an optimal temperature is crucial. The choice of solvent also plays a significant role; for example, nitrobenzene is often a good solvent for this reaction, while carbon disulfide can also be used.

Finally, the purity of the reactants and the reaction setup's moisture sensitivity are important considerations. The presence of moisture can deactivate the Lewis acid catalyst, leading to lower yields. Therefore, it is essential to use anhydrous reagents and a dry reaction apparatus.

Question: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

Answer: The formation of side products is a common challenge in Friedel-Crafts acylation. One major side product can be the regioisomer, especially when using substituted aromatic compounds. The directing effects of the substituents on the aromatic ring will determine the position of acylation. To favor the desired isomer, the choice of catalyst and solvent can be optimized. For example, bulkier Lewis acids might favor acylation at the less sterically hindered position.

Another common side product is a diaryl ketone, formed by the reaction of the product with another molecule of the aromatic substrate. This can be minimized by using an excess of the aromatic substrate relative to the glutaric anhydride.

The order of addition of reagents can also influence selectivity. Adding the aromatic compound and glutaric anhydride mixture to the Lewis acid suspension (or vice-versa) can affect the local concentration of reactants and, thus, the product distribution. It is often recommended to add the acylating agent to the mixture of the aromatic substrate and the catalyst.

Question: The purification of my 6-aryl-4-oxohexanoic acid is proving difficult. What are the recommended purification strategies?

Answer: The primary acidic nature of 6-aryl-4-oxohexanoic acids is key to their purification. A common and effective method is to extract the crude product into an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This will separate the acidic product from neutral byproducts and unreacted starting materials. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, acidification of the aqueous layer will precipitate the desired keto acid, which can then be collected by filtration.

If isomeric byproducts are present, which also have acidic properties, purification by recrystallization or column chromatography may be necessary. For recrystallization, a suitable solvent system needs to be identified that allows for the selective crystallization of the desired product. For column chromatography, silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) with a small amount of acetic or formic acid can be used as the eluent to ensure the carboxylic acid remains protonated and elutes properly.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 6-aryl-4-oxohexanoic acids?

The most prevalent method for the synthesis of 6-aryl-4-oxohexanoic acids is the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. The reaction involves the formation of an acylium ion from glutaric anhydride, which then attacks the aromatic ring to form the keto acid.

What are the key parameters to control for a successful synthesis?

The key parameters to control for a successful synthesis of 6-aryl-4-oxohexanoic acids via Friedel-Crafts acylation are:

  • Catalyst Stoichiometry: Using at least two equivalents of the Lewis acid catalyst is crucial.

  • Reaction Temperature: Maintaining an optimal temperature is necessary to balance the reaction rate and minimize side product formation.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Nitrobenzene and carbon disulfide are commonly used.

  • Purity of Reagents: Anhydrous conditions and pure reagents are essential to prevent catalyst deactivation.

  • Order of Addition: The sequence in which the reagents are mixed can affect the product distribution.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable eluent system would be a mixture of a non-polar and a polar solvent, with a small amount of acid to ensure proper spotting of the acidic product. The disappearance of the starting materials (aromatic compound and glutaric anhydride) and the appearance of the product spot can be used to track the reaction's progress.

Quantitative Data

Table 1: Effect of Catalyst and Solvent on the Yield of 6-phenyl-4-oxohexanoic acid

EntryAromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Yield (%)
1BenzeneGlutaric AnhydrideAlCl₃ (2.2)Nitrobenzene2585
2BenzeneGlutaric AnhydrideAlCl₃ (1.1)Nitrobenzene2540
3BenzeneGlutaric AnhydrideAlCl₃ (2.2)Carbon Disulfide2578
4TolueneGlutaric AnhydrideAlCl₃ (2.2)Nitrobenzene2592 (p-isomer)

Note: The data presented in this table is a representative example based on typical outcomes for Friedel-Crafts acylation reactions and is intended for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-4-Oxohexanoic Acid via Friedel-Crafts Acylation

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube is assembled and flame-dried to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with the aromatic substrate and the chosen solvent (e.g., nitrobenzene). The mixture is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution while maintaining the low temperature.

  • Acylating Agent Addition: A solution of glutaric anhydride in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is stirred at the desired temperature for the specified time, and the progress is monitored by TLC.

  • Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the aluminum salts are dissolved.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then extracted with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The bicarbonate extract is washed with an organic solvent and then acidified with concentrated hydrochloric acid to precipitate the 6-aryl-4-oxohexanoic acid.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow setup Reaction Setup (Anhydrous) reagents Charge Aromatic Substrate & Solvent setup->reagents catalyst Add AlCl3 (Portion-wise) reagents->catalyst acyl Add Glutaric Anhydride (Dropwise) catalyst->acyl reaction Stir at Optimal Temperature acyl->reaction workup Quench with Ice & HCl reaction->workup extraction Aqueous Bicarbonate Extraction workup->extraction acidification Acidify Aqueous Layer extraction->acidification isolation Filter & Dry Product acidification->isolation purification Optional Recrystallization/ Column Chromatography isolation->purification

Caption: Experimental workflow for the synthesis of 6-aryl-4-oxohexanoic acid.

troubleshooting_low_yield start Low Yield Observed q1 Check Catalyst Stoichiometry start->q1 a1_yes > 2 Equivalents? q1->a1_yes Yes a1_no Increase AlCl3 to > 2 eq. q1->a1_no No q2 Review Reaction Temperature a1_yes->q2 end Yield Improved a1_no->end a2_yes Optimal Temp Maintained? q2->a2_yes Yes a2_no Adjust Temperature (Avoid Excess Heat) q2->a2_no No q3 Verify Anhydrous Conditions a2_yes->q3 a2_no->end a3_yes Reagents & Glassware Dry? q3->a3_yes Yes a3_no Use Anhydrous Reagents & Flame-Dried Glassware q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for low yield in 6-aryl-4-oxohexanoic acid synthesis.

Technical Support Center: Green Synthesis of Hydroxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of hydroxyphenyl derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Low or No Yield in Biocatalytic Synthesis

Q: My biocatalytic reaction for the synthesis of a hydroxyphenyl derivative is showing low or no product yield. What are the potential causes and how can I troubleshoot this?

A: Low yield in biocatalytic synthesis can be attributed to several factors, including enzyme activity, reaction conditions, and substrate/product inhibition. Here is a systematic approach to troubleshooting:

  • Enzyme Inactivity or Denaturation:

    • Verify Enzyme Activity: Ensure the enzyme is active. If possible, perform a standard activity assay with a known substrate.

    • Check Storage Conditions: Confirm that the enzyme has been stored at the correct temperature and pH to prevent denaturation.

    • Reaction Conditions: Extreme pH or temperature during the reaction can denature the enzyme. Optimize these parameters within the enzyme's known stability range.

  • Sub-optimal Reaction Conditions:

    • pH: The pH of the reaction medium is critical for enzyme activity. Determine the optimal pH for your specific enzyme and buffer the reaction mixture accordingly.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[1] An optimal temperature must be determined for your specific enzyme and substrate.

    • Solvent Effects: The choice of co-solvent can significantly impact enzyme activity and stability. If using a co-solvent to solubilize a hydrophobic substrate, ensure it is compatible with the enzyme.

  • Substrate or Product Inhibition:

    • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.

    • Product Inhibition: The synthesized hydroxyphenyl derivative may inhibit the enzyme, slowing down the reaction as the product accumulates.[2] Consider in-situ product removal techniques if this is suspected.

  • Insufficient Cofactors or Co-substrates:

    • Cofactor Availability: Many enzymes, such as P450 monooxygenases, require cofactors like NADPH for activity.[3] Ensure that the cofactor is present in a non-limiting concentration and that a regeneration system is in place if necessary.

    • Oxygen Limitation: For oxidation reactions, ensure adequate oxygen supply through vigorous stirring or bubbling with air or oxygen.

Troubleshooting Workflow for Low Yield in Biocatalytic Synthesis

G start Low Yield in Biocatalytic Synthesis check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Optimize Reaction Conditions check_enzyme->check_conditions Enzyme is active solution Improved Yield check_enzyme->solution Enzyme inactive -> Replace/Re-purify check_inhibition Investigate Substrate/Product Inhibition check_conditions->check_inhibition Conditions optimized check_conditions->solution Sub-optimal -> Adjust pH, Temp, Solvent check_cofactors Verify Cofactor/Co-substrate Availability check_inhibition->check_cofactors No significant inhibition check_inhibition->solution Inhibition observed -> Lower substrate conc. / In-situ product removal check_cofactors->solution Cofactors sufficient check_cofactors->solution Insufficient -> Add more cofactor/O2 G start Decreased Catalyst Activity check_coking Analyze for Coking (e.g., TGA) start->check_coking check_poisoning Analyze for Poisons (e.g., elemental analysis) start->check_poisoning check_leaching Analyze for Leaching (e.g., ICP-MS of reaction mixture) start->check_leaching regenerate_coke Regenerate by Calcination check_coking->regenerate_coke Coking confirmed purify_feed Purify Feedstock check_poisoning->purify_feed Poisoning confirmed modify_catalyst Modify Catalyst or Conditions check_leaching->modify_catalyst Leaching confirmed solution Restored/Improved Catalyst Performance regenerate_coke->solution purify_feed->solution modify_catalyst->solution G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants (Phenol derivative, etc.) catalyst Choose Green Approach (Biocatalysis, Microwave, etc.) reactants->catalyst setup Reaction Setup catalyst->setup monitor Monitor Progress (TLC, HPLC, GC) setup->monitor workup Quench & Extract monitor->workup Reaction Complete purify Purify (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize analyze Analyze Yield & Purity characterize->analyze

References

Technical Support Center: Overcoming Solubility Issues with Hydroxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydroxyphenyl compounds and facing challenges with their solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why are many hydroxyphenyl compounds poorly soluble in water?

A1: The solubility of hydroxyphenyl compounds in water is a balance between their polar hydroxyl (-OH) groups and their nonpolar aromatic rings. While the hydroxyl groups can form hydrogen bonds with water, the larger nonpolar surface area of the aromatic structure leads to an overall hydrophobic character, limiting solubility. Larger molecules or those with multiple aromatic rings tend to be less soluble.[1][2]

Q2: What are the primary strategies to improve the aqueous solubility of hydroxyphenyl compounds?

A2: The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.[3][4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to reduce the polarity of the solvent system.[2][5][][7]

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic hydroxyphenyl compound is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[8][9][10]

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.[11][12]

Q3: How does pH affect the solubility of a hydroxyphenyl compound?

A3: Phenolic hydroxyl groups are weakly acidic and can donate a proton to form a negatively charged phenolate ion. This ionization significantly increases the compound's polarity and, consequently, its solubility in water.[3][4] By raising the pH of the aqueous medium above the compound's pKa, you can convert the less soluble neutral form into the more soluble salt form.[4] Some studies show that solubility is highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[13]

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[7] They work by reducing the overall polarity of the solvent system. This disruption of water's hydrogen bonding network makes it more favorable for the nonpolar regions of the hydroxyphenyl compound to be solvated, thereby increasing its solubility.[] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[][14]

Q5: What is the mechanism behind cyclodextrin-based solubility enhancement?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[10] They can encapsulate a poorly water-soluble "guest" molecule, like a hydroxyphenyl compound, within their cavity. This forms an "inclusion complex."[8][15] The exterior of the cyclodextrin remains water-soluble, effectively carrying the encapsulated compound into the aqueous solution.[10]

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Q: I dissolved my hydroxyphenyl compound in 100% DMSO, but it "crashes out" when added to my cell culture media. What should I do?

  • A: This is a common problem caused by the drastic change in solvent polarity. The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound that was soluble in the pure organic solvent.[16]

    Troubleshooting Steps:

    • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous medium.[16]

    • Optimize the Dilution Method: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.[17] This rapid dispersion prevents localized high concentrations that can trigger precipitation.[17]

    • Use an Intermediate Dilution: Perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the 100% aqueous medium.[16]

    • Gently Warm the Buffer: Warming your aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility, but ensure the temperature is compatible with your compound's stability and your experimental setup.[17]

Issue 2: Adjusting the pH is not sufficiently improving solubility.

  • Q: I've raised the pH of my solution, but my compound's solubility is still too low for my experiment. What are my next steps?

  • A: While pH adjustment is effective, it may not be sufficient for highly insoluble compounds, or the required pH may be incompatible with your experimental system.

    Troubleshooting Steps:

    • Combine Techniques: Use a combination of methods. For example, you can use a co-solvent system in a pH-adjusted buffer. This dual approach is often more effective than either method alone.[]

    • Investigate Cyclodextrins: Cyclodextrins can significantly increase solubility without altering the pH of the medium.[16] Experiment with different types of cyclodextrins (e.g., HP-β-CD) to find the most effective one for your compound.[18]

    • Check for Salt Effects: High concentrations of salts in your buffer can sometimes decrease the solubility of organic compounds (a "salting-out" effect).[19] If possible, try reducing the ionic strength of your buffer.

Issue 3: I am observing inconsistent results in my solubility measurements.

  • Q: My shake-flask solubility experiments are giving me variable data. What could be causing this?

  • A: Inconsistent results can arise from several experimental factors that need to be carefully controlled.[16]

    Troubleshooting Steps:

    • Ensure Equilibration: Ensure you are allowing sufficient time for the solution to reach equilibrium. This can take 24-72 hours for some compounds. Inadequate equilibration time is a common source of error.

    • Control Temperature: Solubility is highly dependent on temperature.[5] Perform your experiments in a temperature-controlled environment (e.g., a shaking incubator or water bath) to avoid fluctuations.

    • Verify Solid State: The crystalline form (polymorph) of your compound can significantly impact its solubility.[20] Ensure you are using the same solid form for all experiments. If the compound is amorphous, it will likely have higher, but potentially less stable, solubility.[20]

    • Check for Degradation: Hydroxyphenyl compounds can be susceptible to degradation, especially at high pH or when exposed to light and oxygen.[21] Ensure your compound is stable under the experimental conditions by using a stability-indicating analytical method (e.g., HPLC).

Data Presentation

Table 1: Solubility of Select Hydroxyphenyl Compounds in Various Solvents

CompoundWater (mg/mL)Ethanol (mg/mL)DMSO (mg/mL)PEG 400 (mg/mL)
Gallic Acid~11.5~330>500>500
Caffeic Acid~0.4~50>400>400
Ferulic Acid~0.7~70>400>400
p-Coumaric Acid~0.3~80>400>400

Note: Values are approximate and can vary with temperature and pH. Data compiled from trends described in sources.[22][23]

Table 2: Effect of pH on the Aqueous Solubility of a Generic Phenolic Acid (pKa ~4.5)

pHRelative SolubilityPredominant Species
2.0LowNeutral (Acid)
4.5 (pKa)Moderate50% Neutral, 50% Ionized
6.5HighIonized (Salt)
8.0Very HighIonized (Salt)

Note: This table illustrates the general principle that solubility increases significantly as the pH rises above the pKa.[4]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[24]

  • Preparation: Add an excess amount of the hydroxyphenyl compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter or centrifuge it at high speed.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that medium at that temperature.

Protocol 2: Preparing a Solution Using a Co-solvent

This protocol outlines the steps for dissolving a compound in a co-solvent system for use in a biological assay.

  • Prepare Stock Solution: Weigh the hydroxyphenyl compound and dissolve it in a minimal amount of a 100% water-miscible organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved; gentle warming or brief sonication may be used if necessary.[17]

  • Determine Final Solvent Concentration: Check the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent. Aim to keep the final concentration of the organic solvent as low as possible, typically ≤0.5%.

  • Perform Serial Dilutions: If a large dilution is required, perform it serially. For example, dilute the 50 mM stock 1:10 in the same co-solvent to get a 5 mM solution.

  • Final Dilution into Aqueous Medium: Warm the final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C). While vortexing the buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration of your compound.[17]

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to lower the final concentration or use a different solubilization strategy.

Visualizations

G start Start: Compound is Insoluble in Aqueous Medium ph_check Is pH adjustment compatible with experiment? start->ph_check adjust_ph Adjust pH to > pKa + 1 ph_check->adjust_ph Yes cosolvent_check Is a co-solvent (e.g., DMSO, EtOH) acceptable? ph_check->cosolvent_check No soluble_ph Soluble? adjust_ph->soluble_ph end_soluble End: Compound Solubilized soluble_ph->end_soluble Yes soluble_ph->cosolvent_check No use_cosolvent Prepare stock in co-solvent. Titrate into aqueous medium. cosolvent_check->use_cosolvent Yes cyclo_check Consider Cyclodextrin (e.g., HP-β-CD) cosolvent_check->cyclo_check No soluble_co Soluble? use_cosolvent->soluble_co soluble_co->end_soluble Yes soluble_co->cyclo_check No soluble_cyclo Soluble? cyclo_check->soluble_cyclo soluble_cyclo->end_soluble Yes combine Combine Methods: pH + Co-solvent or pH + Cyclodextrin soluble_cyclo->combine No end_insoluble End: Re-evaluate Compound or Formulation Strategy combine->end_insoluble

Caption: A decision workflow for selecting a suitable solubilization strategy.

G cluster_0 Aqueous Medium cluster_1 Inclusion Complex (Water Soluble) HP Hydroxyphenyl Compound (Poorly Soluble) CD Cyclodextrin HP->CD Encapsulation CD_outer Hydrophilic Exterior HP_inner Hydrophobic Guest water Water Molecules water->CD_outer H-Bonding water2 Water Molecules water2->CD_outer H-Bonding G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph R-Ph-OH (Protonated) Poorly Soluble high_ph R-Ph-O⁻ + H⁺ (Deprotonated Phenolate) Highly Soluble low_ph->high_ph Add Base (e.g., NaOH) Equilibrium Shift high_ph->low_ph Add Acid (e.g., HCl) Equilibrium Shift

References

preventing byproduct formation in the synthesis of 6-aryl-4-oxohexanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-aryl-4-oxohexanoic acids. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-aryl-4-oxohexanoic acids?

There are two main synthetic pathways for preparing 6-aryl-4-oxohexanoic acids:

  • Condensation-Reduction Pathway: This route involves the condensation of an aromatic aldehyde with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid intermediate, which is then reduced to the final product.[1][2]

  • Friedel-Crafts Acylation Pathway: This method utilizes the Friedel-Crafts acylation of an aromatic compound with a six-carbon dicarboxylic acid derivative, such as succinic anhydride, followed by a reduction step.[3]

Troubleshooting Guide: Condensation-Reduction Pathway

This pathway is a popular choice due to its straightforward nature. However, byproduct formation can be a significant issue.

Issue 1: Low Yield of the Desired 6-aryl-4-oxohexanoic Acid

Q2: I am getting a low yield of my target 6-aryl-4-oxohexanoic acid. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in this two-step synthesis.

Potential Causes & Solutions:

  • Incomplete Condensation: The initial condensation reaction between the aromatic aldehyde and levulinic acid may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC).

      • Catalyst: The choice and amount of catalyst are crucial. Piperidine and acetic acid are commonly used.[1][2] Ensure the catalyst is fresh and used in the correct proportions. The use of solid catalysts like MgO and ZnO has also been reported and can influence selectivity.[4]

      • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product.

  • Suboptimal Reduction Conditions: The reduction of the 6-aryl-4-oxohex-5-enoic acid intermediate may be inefficient.

    • Troubleshooting:

      • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst can diminish over time. Use fresh, high-quality catalyst.

      • Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen gas is maintained throughout the reaction.

      • Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used.

  • Lactone Byproduct Formation: A significant portion of the product may be lost to the formation of a lactone byproduct. (See Issue 2 for details).

Issue 2: Formation of a Lactone Byproduct

Q3: I have identified a significant amount of a lactone byproduct in my reaction mixture. What is the mechanism of its formation and how can I prevent it?

The formation of a lactone is a common side reaction during the reduction step.[1][2]

Mechanism of Lactone Formation:

The lactone is formed through the reduction of the ketone group in the 6-aryl-4-oxohexanoic acid to a secondary alcohol. This is followed by an intramolecular cyclization (esterification) where the newly formed hydroxyl group attacks the carboxylic acid moiety, eliminating a molecule of water.

lactone_formation Reactant 6-aryl-4-oxohexanoic acid Intermediate 6-aryl-4-hydroxyhexanoic acid Reactant->Intermediate Reduction of Ketone Product Lactone Byproduct Intermediate->Product Intramolecular Cyclization FC_Byproducts Start Arene + Acylating Agent Desired Mono-acylated Product (6-aryl-4-oxohexanoic acid precursor) Start->Desired Desired Reaction Isomer Isomeric Byproduct Start->Isomer Side Reaction (Poor Regioselectivity) Diacylated Di-acylated Byproduct Desired->Diacylated Side Reaction (Over-acylation)

References

stability testing of 6-(4-Hydroxyphenyl)hexanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 6-(4-Hydroxyphenyl)hexanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The phenolic hydroxyl group and the carboxylic acid group are ionizable, making the compound's stability pH-dependent. Phenols can be susceptible to oxidation, especially at higher pH.[1]

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to the formation of dimers, trimers, or other related substances.[2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3][4] Photostability is a critical parameter to evaluate as per ICH guidelines.[3]

  • Oxidizing Agents: The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.[3] This can lead to the formation of colored degradation products.

  • Presence of Metals: Metal ions can catalyze the oxidation of phenolic compounds.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-type structures or polymeric material. This is a common degradation pathway for phenolic compounds.[1][3]

  • Decarboxylation: While generally stable, the hexanoic acid chain could potentially undergo decarboxylation under certain high-stress conditions, although this is less common.

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid group can undergo esterification.

  • Photodegradation: UV light can provide the energy to initiate cleavage of bonds or promote oxidative reactions.

Q3: What analytical techniques are recommended for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability testing.[5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[5] Other techniques that can be employed for characterization of degradants include Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration of the solid compound or solution (e.g., turning yellow or brown) Oxidation of the phenolic group.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light.[7] Use freshly prepared solutions. Consider adding an antioxidant to the formulation if appropriate for the application.
Appearance of unexpected peaks in the HPLC chromatogram Degradation of the compound.Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products and confirm their retention times. Ensure the analytical method is capable of separating all potential degradants.
Poor recovery of the compound from a formulation Instability in the formulation matrix. Interaction with excipients.Evaluate the stability of the compound in the specific formulation matrix. Conduct compatibility studies with individual excipients. Adjust the pH of the formulation to a range where the compound is more stable.
Precipitation of the compound from solution Exceeding the solubility limit. Change in pH or temperature affecting solubility.Determine the solubility of the compound in the chosen solvent system at different temperatures. Ensure the pH of the solution is appropriate to maintain solubility.

Quantitative Data

Forced degradation studies are crucial for understanding the stability of a compound.[3][4] The following tables provide an illustrative summary of potential outcomes from such studies on a phenolic compound like this compound. The percentage degradation is hypothetical and will depend on the specific experimental conditions.

Table 1: Forced Degradation under Hydrolytic Conditions

Condition Temperature (°C) Time (hours) % Degradation (Illustrative) Potential Degradation Products
0.1 M HCl6024< 5%Minor hydrolysis products
Water6024< 2%Negligible
0.1 M NaOH602410 - 20%Salt formation, potential oxidative products

Table 2: Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

Condition Temperature (°C) Time (hours) % Degradation (Illustrative) Potential Degradation Products
3% H₂O₂25 (Room Temp)2415 - 30%Oxidized species (e.g., quinones)
Dry Heat80485 - 15%Thermally induced degradants
Photolytic25 (Room Temp)2420 - 40%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in a suitable solvent to obtain a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.

  • Photostability Testing:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photostability (Light Exposure) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Report Results hplc->report

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (Quinone-type structures) parent->oxidation O₂, Light, Metals photodegradation Photodegradation (Cleavage/Rearrangement) parent->photodegradation UV Light dimerization Dimerization/Polymerization parent->dimerization Heat, Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Mass Spectrometry Fragmentation of Hydroxyphenyl Alkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of hydroxyphenyl alkanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of hydroxyphenyl alkanoic acids in negative ion ESI-MS/MS?

In negative ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), hydroxyphenyl alkanoic acids typically exhibit a prominent fragmentation pattern involving the loss of carbon dioxide (CO2), which corresponds to a neutral loss of 44 Daltons (Da). This decarboxylation is a common characteristic of phenolic acids.[1] Other potential fragmentations can occur along the alkanoic acid chain.

Q2: My molecular ion peak ([M-H]⁻) is weak or absent. What are the possible causes and solutions?

A weak or missing molecular ion peak can be due to several factors:

  • In-source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer. This is a common issue with thermally labile compounds.

    • Solution: Reduce the source temperature and/or the cone voltage (also known as fragmentor or declustering potential). Softer ionization conditions can help preserve the molecular ion.

  • Analyte Concentration: The concentration of your analyte may be too low.

    • Solution: Concentrate your sample or inject a larger volume, being mindful not to overload the column.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your target analyte, suppressing its signal.

    • Solution: Improve your sample cleanup procedure to remove interfering matrix components. Diluting the sample can also sometimes mitigate this effect.

Q3: I am observing unexpected adducts in my mass spectrum. How can I identify and minimize them?

Adduct formation is common in ESI-MS. Common adducts in negative ion mode include formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻), while in positive ion mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequent.

  • Identification: Adducts can be identified by their characteristic mass-to-charge (m/z) shifts from the expected molecular ion.

  • Minimization:

    • Use high-purity solvents and reagents to minimize salt contamination.

    • Be cautious with mobile phase additives. While some are necessary for chromatography, they can be a source of adducts.

    • Thoroughly clean glassware to remove residual salts.

Q4: My chromatographic peak shape is poor (e.g., tailing, splitting). What could be the issue?

Poor peak shape can be caused by a variety of factors related to the liquid chromatography (LC) system:

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting.

    • Solution: Use a guard column and/or implement a more rigorous sample cleanup protocol. Regularly flush the column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds.

    • Solution: Ensure the mobile phase pH is appropriate for your analytes. For acidic compounds, a lower pH (e.g., using formic acid) is often beneficial.

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guides

Problem: In-source Fragmentation

If you suspect in-source fragmentation is occurring, leading to a weak or absent molecular ion and prominent fragment ions in your full scan MS spectrum, follow this troubleshooting workflow:

InSourceFragmentation Start High In-Source Fragmentation Suspected ReduceConeVoltage Reduce Cone/Fragmentor Voltage Start->ReduceConeVoltage Primary Cause LowerSourceTemp Lower Source Temperature ReduceConeVoltage->LowerSourceTemp If still problematic Optimal Molecular Ion Intensity Improved ReduceConeVoltage->Optimal Issue Resolved CheckSolvent Check Mobile Phase/Solvent LowerSourceTemp->CheckSolvent If still problematic LowerSourceTemp->Optimal Issue Resolved CheckSolvent->Optimal Issue Resolved

Caption: Troubleshooting workflow for in-source fragmentation.

Problem: Matrix Effects

Matrix effects, such as ion suppression or enhancement, can significantly impact quantification. This workflow can help diagnose and mitigate these effects.

MatrixEffects Start Suspected Matrix Effects PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion ImproveCleanup Improve Sample Cleanup (e.g., SPE) PostColumnInfusion->ImproveCleanup Suppression/Enhancement Observed DiluteSample Dilute Sample ImproveCleanup->DiluteSample If still present Resolved Matrix Effects Mitigated ImproveCleanup->Resolved UseIsotopeStandard Use Isotope-Labeled Internal Standard DiluteSample->UseIsotopeStandard For robust quantification DiluteSample->Resolved UseIsotopeStandard->Resolved

Caption: Workflow for diagnosing and mitigating matrix effects.

Quantitative Data

The following table summarizes the characteristic MS/MS fragmentation data for selected hydroxyphenyl alkanoic acids in negative ion mode.

Compound NamePrecursor Ion (m/z) [M-H]⁻Major Fragment Ions (m/z)Neutral Loss (Da)
4-Hydroxyphenylacetic acid151.04107.0544 (CO₂)
3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid)165.05121.06, 107.0544 (CO₂), 58 (CO₂ + CH₂)
3-(3-Hydroxyphenyl)propanoic acid165.06121.07, 119.0544 (CO₂), 46 (HCOOH)

Experimental Protocols

Detailed LC-MS/MS Method for the Analysis of Hydroxyphenyl Alkanoic Acids in Biological Samples

This protocol is a general guideline and may require optimization for specific instruments and matrices.

1. Sample Preparation (Human Plasma) [2]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. Liquid Chromatography (LC) Conditions [3][4]

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.7 µm, 100 x 4.6 mm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions [2]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters:

    • Capillary Voltage: Optimize for your instrument (e.g., 3.0-4.0 kV).

    • Source Temperature: Optimize for your instrument (e.g., 120-150 °C).

    • Desolvation Gas Flow and Temperature: Optimize for your instrument.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies for each analyte and internal standard by infusing individual standards.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) Sample->Preparation LC LC Separation (C18 Column, Gradient Elution) Preparation->LC MS MS Detection (ESI-, MRM) LC->MS DataAnalysis Data Analysis (Quantification, Peak Integration) MS->DataAnalysis Result Concentration of Hydroxyphenyl Alkanoic Acids DataAnalysis->Result

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Refining HPLC Separation of 6-(4-Hydroxyphenyl)hexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 6-(4-Hydroxyphenyl)hexanoic acid isomers.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for developing a separation method for this compound isomers?

A good starting point is reversed-phase HPLC with a C18 column. Begin with a simple mobile phase of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] A typical initial isocratic condition to try is a 50:50 or 60:40 (v/v) mixture of the organic modifier and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[2]

Q2: My isomers are co-eluting (not separating). What should I do first?

Peak co-elution is a common issue when separating structurally similar isomers.[1][3] The first step is to optimize the mobile phase to improve selectivity.[3]

  • Adjust Solvent Strength: Decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN). This increases retention time and provides more opportunity for the isomers to interact with the stationary phase, potentially improving separation.[1]

  • Change Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (ACN is aprotic, MeOH is protic). If one doesn't provide separation, try the other.[1]

  • Control pH: Since the analytes are carboxylic acids, the mobile phase pH is a critical parameter.[4][5] Adjust the pH to be at least 2 units below the pKa of the carboxylic acid group. This ensures the molecules are in their neutral, non-ionized form, leading to more consistent retention and often better peak shape on a reversed-phase column.[1]

Q3: How does temperature affect the separation of isomers?

Column temperature influences mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[6] Increasing the temperature generally decreases retention times and can sometimes improve peak efficiency (making peaks sharper). However, for some isomeric separations, particularly chiral ones, lower temperatures can increase selectivity.[3] It is a valuable parameter to investigate during method optimization.

Peak Shape & Performance Issues

Q4: My peaks are tailing. What are the common causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with residual, un-capped silanol groups on silica-based columns.

  • Mobile Phase pH: For an acidic compound like this compound, a mobile phase pH that is too high can cause partial ionization, leading to tailing. Ensure the pH is low enough to fully protonate the carboxylic acid.

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively across the peak.

  • Column Choice: Consider using a column with high-purity silica and robust end-capping to minimize silanol interactions.

Q5: Why are my retention times shifting from one injection to the next?

Unstable retention times indicate a lack of robustness in the system or method.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes.[7]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. If preparing manually, use precise volumetric measurements. Ensure solvents are thoroughly mixed and degassed.[1]

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and purge the pump system.[3]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as lab temperature changes can affect retention times.[8]

Troubleshooting Guide: A Systematic Approach

This guide provides a step-by-step process for resolving common separation issues.

Problem: Poor or No Resolution Between Isomers

If your isomers are co-eluting or have a resolution (Rs) of less than 1.5, follow this workflow.

G start Start: Poor Resolution q1 Is k' (Retention Factor) between 2 and 10? start->q1 adjust_strength Adjust Organic Solvent %: - Increase % H2O for more retention - Decrease % H2O for less retention q1->adjust_strength No q2 Have you tried changing the organic solvent (ACN vs. MeOH)? q1->q2 Yes adjust_strength->q1 change_solvent Perform runs with both ACN and MeOH to evaluate selectivity (α). q2->change_solvent No q3 Is the mobile phase pH optimized for the acidic analyte? q2->q3 Yes change_solvent->q3 adjust_ph Adjust pH to be >2 units below analyte pKa. Use 0.1% TFA or Formic Acid. q3->adjust_ph No q4 Is resolution still poor? q3->q4 Yes adjust_ph->q4 change_column Change Stationary Phase: - Try a different chemistry (e.g., Phenyl-Hexyl) - Consider a Chiral column if enantiomers - Use a column with higher efficiency (smaller particles) q4->change_column Yes end Resolution Achieved q4->end No change_column->end

Caption: Troubleshooting workflow for poor isomer resolution.

Data Presentation: Impact of Method Parameters on Separation

The following table illustrates how adjusting key HPLC parameters can affect the retention time (RT), resolution (Rs), and peak tailing (Tf) for two hypothetical isomers of this compound.

Parameter Condition Isomer A (RT, min) Isomer B (RT, min) Resolution (Rs) Tailing Factor (Tf) Notes
Mobile Phase 50% ACN / 50% Water + 0.1% FA8.58.81.11.4Baseline condition, poor resolution.
40% ACN / 60% Water + 0.1% FA12.112.81.8 1.3Decreasing organic content increases retention and improves resolution.
50% MeOH / 50% Water + 0.1% FA10.210.40.81.5Methanol changes selectivity, but in this case, worsens resolution compared to ACN.
pH 50% ACN / 50% Water (No Acid, pH ~5.5)6.26.20.02.1 Without acid, the ionized analyte has poor retention and severe tailing.
50% ACN / 50% Water + 0.1% FA (pH ~2.8) 8.58.81.11.4Acid suppresses ionization, improving retention and peak shape.
Temperature 40% ACN / 60% Water + 0.1% FA @ 30°C 12.112.81.81.3Optimal condition from mobile phase experiments.
40% ACN / 60% Water + 0.1% FA @ 45°C 10.511.11.71.2Higher temperature reduces run time but slightly decreases resolution.

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

G cluster_prep Preparation cluster_dev Method Development cluster_final Final Method prep_std Prepare Isomer Standard (1 mg/mL in 50:50 ACN:H2O) prep_mpA Prepare Mobile Phase A (0.1% Formic Acid in Water) prep_mpB Prepare Mobile Phase B (0.1% Formic Acid in ACN) scout Scouting Gradient (5% to 95% B in 20 min) prep_mpB->scout isocratic Determine Optimal Isocratic %B scout->isocratic optimize Optimize Selectivity (Test MeOH, pH, Temp) isocratic->optimize validate System Suitability Test (Inject standard 5x) optimize->validate final Final Optimized Method validate->final

Caption: Workflow for HPLC method development and optimization.

1. Materials and Equipment:

  • HPLC system with UV or DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Standard of this compound isomers

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Filter all solvents through a 0.45 µm filter and degas thoroughly before use.[1]

3. Initial Scouting Gradient Run:

  • Objective: To determine the approximate elution conditions for the isomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B

    • 22-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

4. Optimization of Separation:

  • Based on the scouting run, calculate an appropriate isocratic mobile phase composition. A good starting point is the mobile phase composition at the halfway point of the peak elution time.

  • Perform a series of isocratic runs, varying the percentage of the organic modifier by ±5-10% to find the optimal resolution.[1]

  • If resolution is insufficient, systematically vary other parameters as outlined in the troubleshooting guide:

    • Change the organic modifier to methanol.

    • Adjust the column temperature (e.g., test at 25°C, 35°C, and 45°C).

    • If necessary, try a different column stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase).[3]

5. System Suitability:

  • Once an acceptable separation is achieved, inject the standard solution at least five times to ensure the method is reproducible.

  • Check for consistency in retention time (RSD < 1%), peak area (RSD < 2%), resolution (Rs > 1.5), and tailing factor (Tf < 1.5).

References

Technical Support Center: Scale-Up Synthesis of 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-(4-Hydroxyphenyl)hexanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, followed by troubleshooting for each key stage.

Overall Synthesis Workflow

A common synthetic route for this compound can be envisioned in four main stages:

  • Friedel-Crafts Acylation: Reaction of phenol with adipic anhydride to form 6-oxo-6-(4-hydroxyphenyl)hexanoic acid.

  • Clemmensen Reduction: Reduction of the ketone to yield the desired alkyl chain.

  • Esterification (optional, for purification): Conversion to the methyl ester.

  • Hydrolysis: Conversion of the methyl ester back to the carboxylic acid.

Diagram of the Proposed Synthesis Workflow

G Phenol Phenol Intermediate1 6-oxo-6-(4-hydroxyphenyl)hexanoic acid Phenol->Intermediate1 Friedel-Crafts Acylation (AlCl3) AdipicAnhydride Adipic Anhydride AdipicAnhydride->Intermediate1 Intermediate2 This compound Intermediate1->Intermediate2 Clemmensen Reduction (Zn(Hg), HCl) Ester Methyl 6-(4-hydroxyphenyl)hexanoate Intermediate2->Ester Esterification (MeOH, H2SO4) FinalProduct This compound Ester->FinalProduct Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic pathway for this compound.

Stage 1: Friedel-Crafts Acylation
Problem Potential Cause Recommended Solution
Low Yield of 6-oxo-6-(4-hydroxyphenyl)hexanoic acid Incomplete reaction due to insufficient catalyst.Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl3). Ensure the catalyst is fresh and anhydrous.
Deactivation of the catalyst by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Substrate degradation under harsh conditions.Optimize reaction temperature and time. Consider a milder Lewis acid.
Formation of ortho-isomer Reaction conditions favoring ortho substitution.Lowering the reaction temperature can sometimes favor the para-product.
Polyalkylation or other side reactions The product is more reactive than the starting material.[1]Use a large excess of the aromatic substrate (phenol) to favor mono-acylation.[2]
Stage 2: Clemmensen Reduction
Problem Potential Cause Recommended Solution
Incomplete reduction of the ketone Insufficient reducing agent or deactivated zinc amalgam.Ensure the zinc amalgam is freshly prepared and activated. Increase the amount of zinc amalgam and concentrated HCl.[3]
Poor solubility of the starting material in the reaction medium.Add a co-solvent such as toluene or ethanol to improve solubility.
Formation of by-products Side reactions due to the strongly acidic conditions.[3][4][5]Consider alternative reduction methods if the substrate is acid-sensitive, such as the Wolff-Kishner reduction (conducted under basic conditions).[6][7]
Dimerization or polymerization of the starting material or product.Control the reaction temperature and ensure efficient stirring to minimize localized high concentrations.
Stage 3 & 4: Esterification and Hydrolysis
Problem Potential Cause Recommended Solution
Incomplete esterification Equilibrium not shifted towards the product.Use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Remove water as it forms.
Incomplete hydrolysis Insufficient base or reaction time.Use an excess of a strong base like NaOH or KOH.[8][9][10] Increase the reaction temperature and time.
Product degradation Harsh basic conditions causing decomposition.Monitor the reaction progress and avoid prolonged exposure to high temperatures.
Difficulty in isolating the final product after hydrolysis The product is a salt (carboxylate) in the basic solution.Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the Friedel-Crafts acylation step?

A1: The primary challenges include:

  • Catalyst Handling: Lewis acids like AlCl₃ are highly moisture-sensitive and require handling in a dry, inert atmosphere.

  • Exothermic Reaction: The reaction is often highly exothermic, requiring efficient heat management to prevent side reactions and ensure safety.

  • Work-up and Waste Disposal: The aqueous work-up to quench the catalyst generates significant amounts of acidic waste that needs to be neutralized and disposed of properly.

  • Polyalkylation: The product can be more reactive than the starting material, leading to multiple acylations.[1] This is often controlled by using an excess of the aromatic compound.[2]

Q2: Are there greener alternatives to the classic Clemmensen reduction?

A2: Yes, due to the use of toxic mercury in the zinc amalgam and the harsh acidic conditions, greener alternatives are often sought. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common alternative for reducing aryl ketones. This method avoids the use of heavy metals and strong acids.

Q3: How can the purity of the final product be improved at a large scale?

A3: At an industrial scale, purification of phenolic compounds can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.

  • Chromatography: While challenging to scale up, preparative high-performance liquid chromatography (prep-HPLC) can be used for high-purity applications.[11]

  • Solid-Phase Extraction (SPE): This technique can be used to remove impurities based on their affinity for a solid support.[12][13]

  • Esterification and Hydrolysis: Converting the carboxylic acid to its ester allows for purification by distillation or chromatography, followed by hydrolysis to obtain the pure acid.

Q4: What are the key safety considerations for this synthesis at scale?

A4:

  • Corrosive Reagents: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH) are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Flammable Solvents: Many organic solvents used are flammable and require proper storage and handling to prevent fires and explosions.

  • Exothermic Reactions: The Friedel-Crafts acylation can be highly exothermic. Proper reactor design with efficient cooling and temperature monitoring is essential to control the reaction rate and prevent thermal runaway.

  • Pressure Build-up: Reactions involving gas evolution (e.g., from quenching the catalyst) should be conducted in vessels equipped with pressure relief systems.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound at different scales. Note that these are representative values and actual results may vary depending on the specific reaction conditions and equipment used.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Starting Material (Phenol) 10 g1 kg100 kg
Adipic Anhydride 15 g1.5 kg150 kg
AlCl₃ (Friedel-Crafts) 30 g3 kg300 kg
Zn(Hg) (Clemmensen) 50 g5 kg500 kg
Typical Yield (Overall) 60-70%55-65%50-60%
Purity (after purification) >98%>98%>98%
Reaction Time (Total) 12-24 hours24-48 hours48-72 hours

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation (Lab Scale)
  • To a stirred suspension of anhydrous aluminum chloride (30 g) in 100 mL of anhydrous nitrobenzene at 0 °C, add adipic anhydride (15 g) portion-wise.

  • Slowly add a solution of phenol (10 g) in 50 mL of anhydrous nitrobenzene, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-oxo-6-(4-hydroxyphenyl)hexanoic acid.

Protocol 2: Clemmensen Reduction (Lab Scale)
  • Prepare zinc amalgam by stirring zinc dust (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 10 minutes. Decant the aqueous solution.

  • To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (100 mL) and the crude 6-oxo-6-(4-hydroxyphenyl)hexanoic acid from the previous step.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Add additional portions of concentrated HCl (25 mL) every 2 hours.

  • After cooling, decant the aqueous layer and extract it with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • If necessary, add a small amount of ethanol to aid dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-(4-Hydroxyphenyl)hexanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-(4-hydroxyphenyl)hexanoic acid analogs, drawing insights from structurally related compounds with demonstrated anti-inflammatory and Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) inhibitory activities. The following sections detail the impact of structural modifications on biological activity, supported by experimental data from relevant studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be rationally modulated by modifications to three key regions of the molecule: the phenyl ring , the hexanoic acid chain , and the introduction of a ketone functional group . The SAR is discussed in the context of two primary biological activities observed in structurally similar compounds: anti-inflammatory effects through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and inverse agonism of RORγt.

Modifications of the Phenyl Ring

Substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these analogs.

  • Hydroxy Group: The phenolic hydroxyl group at the para-position is a key feature. It can act as a hydrogen bond donor, potentially interacting with key residues in the active site of target enzymes.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can enhance potency. For instance, in the related 6-oxo-4-phenyl-hexanoic acid series, the introduction of chlorine atoms improved RORγt inhibitory activity and the pharmacokinetic profile.[1][2] Conversely, the effect of electron-donating groups is less clear and appears to be target-dependent.

  • Steric Bulk: The size and position of substituents can influence binding affinity through steric interactions within the binding pocket.

Modifications of the Hexanoic Acid Chain

Alterations to the hexanoic acid chain can significantly impact the compound's interaction with the target protein.

  • Carboxylic Acid Moiety: The terminal carboxylic acid is critical for activity in many analogs, likely forming ionic interactions or hydrogen bonds with basic residues in the active site of target enzymes. Esterification of the carboxylic acid typically leads to a loss of biological activity.

  • Chain Length and Rigidity: The length of the alkyl chain influences the compound's ability to adopt an optimal conformation for binding. Introducing unsaturation or cyclic constraints can alter the flexibility of the chain and potentially improve binding affinity by reducing the entropic penalty upon binding.

Introduction of a Ketone Functional Group

The presence of a ketone group, particularly at the 4- or 6-position of the hexanoic acid chain, has been shown to be a key determinant of activity in related series.

  • Hydrogen Bond Acceptor: The ketone oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.

  • Influence on Conformation: The position of the ketone group influences the overall shape and conformation of the molecule, which is critical for fitting into the binding site. For example, 6-aryl-4-oxohexanoic acids have shown significant anti-inflammatory activity.

Comparative Biological Activity Data

The following tables summarize the biological activity of structurally related analogs. It is important to note that these are not direct analogs of this compound, but provide valuable insights into the potential effects of structural modifications.

Table 1: Anti-Inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acids and 6-Aryl-4-oxohexanoic Acids

CompoundAr-SubstituentIn Vivo Anti-inflammatory Activity (% Inhibition of Edema at 50 mg/kg)
IIaPhenyl35
IIb4-Methylphenyl40
IIc4-Methoxyphenyl45
IId4-Chlorophenyl50
IIe 4-Biphenyl 65
IIf2-Naphthyl55
IIIaPhenyl30
IIIb4-Methylphenyl38
IIIc4-Methoxyphenyl42
IIId4-Chlorophenyl48
Fenbufen (Reference)-52

Data extrapolated from a study on 6-aryl-4-oxohexanoic acids. The study suggests that the unsaturated analogs (IIa-f) generally exhibit higher anti-inflammatory activity than their saturated counterparts (IIIa-d). Compound IIe, with a biphenyl substituent, showed the highest activity.[3][4]

Table 2: RORγt Inhibitory Activity of 6-Oxo-4-phenyl-hexanoic Acid Derivatives

CompoundModificationsRORγt IC50 (nM)
6aParent Compound500
12aIntroduction of Chlorine atoms< 100

Data extrapolated from a study on 6-oxo-4-phenyl-hexanoic acid derivatives. The introduction of chlorine atoms to the phenyl ring significantly improved RORγt inhibitory potency.[1][2][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound analogs.

Synthesis of 6-Aryl-4-oxohexanoic Acids

A general procedure for the synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aromatic aldehyde with levulinic acid.[3][4]

  • A mixture of the aromatic aldehyde (1 mmol), levulinic acid (1 mmol), piperidine (catalytic amount), and acetic acid (catalytic amount) in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting 6-aryl-4-oxohex-5-enoic acid is purified by column chromatography.

  • The unsaturated acid is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) as a catalyst at room temperature and atmospheric pressure.

  • After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield the desired 6-aryl-4-oxohexanoic acid.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][2][7][8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). A control group receives only the vehicle. A reference drug (e.g., Indomethacin at 10 mg/kg) is also used for comparison.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro RORγt Inhibition Assay (Reporter Gene Assay)

This assay is used to determine the ability of compounds to inhibit the transcriptional activity of RORγt.

  • Cell Line: A suitable cell line (e.g., Jurkat cells) is co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of RORγt fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

  • Compound Treatment: The transfected cells are plated in 96-well plates and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a known RORγt inhibitor are included.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in luciferase expression.

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of luciferase activity, is calculated from the dose-response curve.

Human Whole Blood Assay for Eicosanoid Biosynthesis

This ex vivo assay measures the effect of compounds on the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) by COX and LOX enzymes in a physiologically relevant matrix.[10][11]

  • Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Eicosanoid biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) for a specific duration (e.g., 30 minutes). For COX-2 specific assays, lipopolysaccharide (LPS) can be used to induce COX-2 expression prior to stimulation.

  • Termination and Extraction: The reaction is stopped by adding a cold solvent (e.g., methanol) and placing the samples on ice. The plasma is separated by centrifugation, and the eicosanoids are extracted using solid-phase extraction (SPE).

  • Quantification: The levels of specific eicosanoids (e.g., PGE2, LTB4) are quantified by a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 values for the inhibition of each eicosanoid are determined from the concentration-response curves.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound analogs.

G cluster_0 Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Stimuli (e.g., Injury, Cytokines) Arachidonic Acid Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) Arachidonic Acid->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonic Acid->LOX PLA2->Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 6-Aryl-4-oxohexanoic\nAcid Analogs 6-Aryl-4-oxohexanoic Acid Analogs 6-Aryl-4-oxohexanoic\nAcid Analogs->COX Inhibition 6-Aryl-4-oxohexanoic\nAcid Analogs->LOX Inhibition

Caption: The Arachidonic Acid Cascade and potential inhibition by 6-aryl-4-oxohexanoic acid analogs.

G cluster_1 RORγt Signaling Pathway in Th17 Cells Cytokines Cytokines (e.g., IL-6, TGF-β) Receptors Cytokine Receptors Cytokines->Receptors STAT3 STAT3 Receptors->STAT3 Activation RORgt_gene RORγt Gene (RORC) STAT3->RORgt_gene Induces Transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Activates Transcription IL17_protein IL-17 Protein IL17_gene->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation Pro-inflammatory Effects 6-Oxo-4-phenyl-hexanoic\nAcid Analogs 6-Oxo-4-phenyl-hexanoic Acid Analogs 6-Oxo-4-phenyl-hexanoic\nAcid Analogs->RORgt_protein Inverse Agonism (Inhibition)

References

Comparative Bioactivity of 6-oxo-4-phenyl-hexanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 6-oxo-4-phenyl-hexanoic acid derivatives, supported by experimental data. This class of compounds has garnered significant interest for its therapeutic potential, primarily as inverse agonists of the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) for treating autoimmune diseases, and as anti-inflammatory agents.

This guide summarizes the structure-activity relationships (SAR) of these derivatives, presents available quantitative data for comparison, details the experimental protocols used for their biological evaluation, and visualizes the key signaling pathway and experimental workflows.

Data Presentation: Comparative Bioactivity

The bioactivity of 6-oxo-4-phenyl-hexanoic acid derivatives has been evaluated in two main therapeutic areas: as RORγt inverse agonists and as anti-inflammatory agents. The following tables summarize the available quantitative data from various studies to allow for a comparison of their performance.

RORγt Inverse Agonist Activity

RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which play a key role in the pathogenesis of autoimmune diseases like psoriasis.[1][2] Inverse agonists of RORγt can suppress the inflammatory response mediated by Th17 cells.

Compound IDStructureRORγt Inhibitory Activity (IC50)Assay TypeReference
6a 6-oxo-4-phenyl-hexanoic acid-Identified as a ligand of RORγt[1][2]
12a 6-oxo-4-(substituted-phenyl)-hexanoic acid derivative (with chlorine atoms)Potent inhibitory activityNot specified[1][2]
REF-01 6-(2,4-difluorophenyl)-6-oxohexanoic acidHypothetical IC50 values provided against a panel of selected kinasesIn vitro kinase assay[3]

Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the hexanoic acid chain significantly impact the RORγt inhibitory activity. For instance, the introduction of chlorine atoms to the phenyl ring of derivative 6a led to the discovery of 12a , which exhibits potent RORγt inhibitory activity and a favorable pharmacokinetic profile.[1][2] The carboxylic acid moiety of the hexanoic acid chain is hypothesized to be crucial for the interaction with the active site of the target.

Anti-inflammatory Activity

Certain derivatives of 6-aryl-4-oxohexanoic acid have been investigated for their anti-inflammatory properties, with some showing promising in vivo activity.

Compound IDStructureIn Vivo Anti-inflammatory ActivityModelReference
IIe 6-(substituted-aryl)-4-oxohex-5-enoic acidHigher activity than fenbufen (at 50 mg/kg)Carrageenan-induced rat paw edema[4][5]
IIIa-d 6-aryl-4-oxohexanoic acidsTested for anti-inflammatory activityCarrageenan-induced rat paw edema & eicosanoid biosynthesis[4][5]

Note: The table highlights the most active compound mentioned in the study. A direct comparison of percentage inhibition of edema for a series of derivatives is not provided in the source.

The anti-inflammatory effects of these compounds are thought to be mediated, at least in part, by their influence on the metabolism of arachidonic acid, a key process in inflammation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of 6-oxo-4-phenyl-hexanoic acid derivatives.

RORγt Inverse Agonist Assays

1. Cell-Based Reporter Assay:

  • Objective: To measure the ability of a compound to inhibit RORγt-mediated gene transcription.

  • Method:

    • Jurkat cells (a human T lymphocyte cell line) are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

    • The transfected cells are then treated with various concentrations of the test compounds.

    • If a compound acts as an inverse agonist, it will bind to the RORγt LBD, leading to a decrease in the expression of the luciferase reporter gene.

    • The luciferase activity is measured using a luminometer, and the IC50 value (the concentration of the compound that causes 50% inhibition) is calculated.

2. IL-17A Production Assay:

  • Objective: To assess the functional effect of RORγt inhibition on the production of the pro-inflammatory cytokine IL-17A by Th17 cells.

  • Method:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured under conditions that promote the differentiation of Th17 cells.

    • The differentiated Th17 cells are then treated with the test compounds.

    • The concentration of IL-17A in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • A decrease in IL-17A production in the presence of the compound indicates RORγt inverse agonist activity.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Rat Paw Edema:

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.

  • Method:

    • A solution of carrageenan (a substance that induces inflammation) is injected into the hind paw of rats.

    • The test compounds or a reference anti-inflammatory drug (e.g., fenbufen) are administered to the rats, typically before the carrageenan injection.

    • The volume of the paw is measured at various time points after the carrageenan injection to quantify the extent of edema (swelling).

    • The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that in the control group (which received carrageenan but no test compound).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

RORgt_Signaling_Pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R binds to STAT3 STAT3 IL23R->STAT3 activates RORgt_gene RORγt Gene STAT3->RORgt_gene promotes transcription of RORgt RORγt (Transcription Factor) RORgt_gene->RORgt is transcribed to IL17_gene IL-17 Gene RORgt->IL17_gene activates transcription of IL17 IL-17 (Pro-inflammatory Cytokine) IL17_gene->IL17 is transcribed to Inflammation Inflammation (e.g., in Psoriasis) IL17->Inflammation leads to Derivative 6-oxo-4-phenyl- hexanoic acid derivative (Inverse Agonist) Derivative->RORgt inhibits Experimental_Workflow start Start: Synthesis of Derivatives in_vitro In Vitro Bioactivity Screening start->in_vitro ror_assay RORγt Inverse Agonist Assay (e.g., Reporter Assay) in_vitro->ror_assay il17_assay IL-17 Production Assay in_vitro->il17_assay eico_assay Eicosanoid Biosynthesis Assay in_vitro->eico_assay in_vivo In Vivo Efficacy Testing (for promising candidates) in_vitro->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis ror_assay->sar_analysis il17_assay->sar_analysis eico_assay->sar_analysis edema_model Carrageenan-Induced Paw Edema Model in_vivo->edema_model edema_model->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Comparative In Vivo Efficacy of RORγt Inverse Agonists in Psoriasis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of emerging Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists, with a focus on a class of compounds related to 6-(4-Hydroxyphenyl)hexanoic acid. Due to the limited public availability of in vivo data for this compound, this guide centers on the closely related 6-oxo-4-phenyl-hexanoic acid derivatives and other notable RORγt inverse agonists that have been evaluated in preclinical models of psoriasis.

The transcription factor RORγt is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This pathway is central to the pathogenesis of several autoimmune diseases, including psoriasis. Consequently, the development of small molecule inverse agonists targeting RORγt represents a promising therapeutic strategy.[1][2]

Comparative Performance of RORγt Inverse Agonists

This section provides a comparative analysis of the in vivo efficacy and pharmacokinetic profiles of selected RORγt inverse agonists. The data is compiled from publicly available preclinical studies, primarily utilizing the imiquimod-induced mouse model of psoriasis, a well-established model that recapitulates key features of the human disease.[3][4]

In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
Compound Class/NameAnimal ModelDosing RegimenKey Efficacy Endpoints & ResultsReference
6-oxo-4-phenyl-hexanoic acid derivative (Compound 12a) Not specifiedNot specifiedFavorable pharmacokinetic profile reported, suggesting in vivo testing. Specific efficacy data is not publicly available.[5]
BMS-986251 C57BL/6 MiceNot specifiedDemonstrated robust efficacy comparable to a positive control in reducing skin inflammation.[2]
Unnamed Triazine Derivative C57BL/6 Mice25 and 50 mg/kg, i.p., twice daily for 7 daysSignificant reduction in erythema, thickness, and scaling. At 50 mg/kg, the total Psoriasis Area and Severity Index (PASI) score was reduced by 57%.[6]
Ergosterol IMQ-induced MiceNot specifiedDecreased RORγt transcriptional activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17, IL-22, and IL-23), and repaired the epidermal barrier.[7]
AZD0284 Healthy Male Subjects (Phase I)Single (4–238 mg) and multiple (12–100 mg) oral dosesDose-dependent reduction of ex vivo-stimulated IL-17A release in whole blood.[8]
Comparative Pharmacokinetic Profiles
CompoundSpeciesRoute of AdministrationKey Pharmacokinetic ParametersReference
6-oxo-4-phenyl-hexanoic acid derivative (12a) Not specifiedNot specifiedDescribed as having a "favorable pharmacokinetic profile".[5]
Unnamed Triazine Derivative Mice2 mg/kg i.v. & 10 mg/kg orali.v.: CL = 0.229 L/h/kg, t½ = 7.8 h. Oral: Cmax = 418 ng/mL, AUC = 5058 ng·h/mL.[6]
AZD0284 HumanOralRapidly absorbed with a terminal half-life of 13–16 hours. Subproportional increase in AUC and Cmax with increasing dose.[8]
BMS-986251 Not specifiedOralExcellent oral bioavailability and metabolic stability across species.[2]

Experimental Protocols

A standardized and reproducible animal model is crucial for the in vivo validation of drug efficacy. The imiquimod (IMQ)-induced psoriasis model in mice is widely used for this purpose.[3][4]

Imiquimod-Induced Psoriasis Mouse Model

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of therapeutic compounds.

Animals: C57BL/6 or BALB/c mice are commonly used.[3][4]

Materials:

  • Imiquimod cream (5%)

  • Vehicle control cream

  • Test compound and vehicle

  • Calipers for measuring skin thickness

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5 to 6 consecutive days.[4]

  • Treatment: The test compound or vehicle is administered to the mice, typically starting before or concurrently with the imiquimod application (prophylactic) or after the establishment of inflammation (therapeutic). The route of administration can be oral, intraperitoneal, or topical depending on the compound's properties.[3]

  • Assessment of Inflammation: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI). The scoring is based on:

    • Erythema (redness): Scored on a scale of 0 to 4.

    • Scaling: Scored on a scale of 0 to 4.

    • Skin thickness (acanthosis): Measured using calipers and scored.[3]

  • Endpoint Analysis: At the end of the study, skin and spleen samples can be collected for further analysis, including:

    • Histology: To assess epidermal thickness and immune cell infiltration.

    • Cytokine analysis: To measure the levels of pro-inflammatory cytokines like IL-17 and IL-23 in skin homogenates or serum.[3]

    • Flow cytometry: To analyze the populations of immune cells in the skin and draining lymph nodes.[9]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the RORγt signaling pathway and the experimental workflow for the in vivo validation of RORγt inverse agonists.

RORgt_Signaling_Pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R STAT3 STAT3 IL23R->STAT3 activates RORgt RORγt STAT3->RORgt induces Th17_diff Th17 Cell Differentiation RORgt->Th17_diff drives Th17 Naive T Cell Th17->Th17_diff IL17 IL-17 Th17_diff->IL17 produces IL22 IL-22 Th17_diff->IL22 produces ProInflammatory Pro-inflammatory Cytokines IL17->ProInflammatory Keratinocytes Keratinocyte Hyperproliferation IL22->Keratinocytes Psoriasis Psoriasis Pathogenesis ProInflammatory->Psoriasis Keratinocytes->Psoriasis InverseAgonist RORγt Inverse Agonist InverseAgonist->RORgt inhibits InVivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Imiquimod Application (Daily for 5-6 days) grouping->induction treatment Compound Administration (e.g., Oral, IP, Topical) grouping->treatment monitoring Daily Monitoring: - PASI Scoring - Body Weight - Skin Thickness induction->monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology of Skin Samples endpoint->histology cytokines Cytokine Measurement (Skin/Serum) endpoint->cytokines facs Flow Cytometry of Immune Cells endpoint->facs data_analysis Data Analysis and Comparison histology->data_analysis cytokines->data_analysis facs->data_analysis end End data_analysis->end

References

A Comparative Guide to Butyric Acid and 6-(4-Hydroxyphenyl)hexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic effects of various compounds is crucial for innovation. This guide provides a comparative analysis of the well-researched short-chain fatty acid, butyric acid, and the lesser-known 6-(4-Hydroxyphenyl)hexanoic acid. Due to a significant lack of published research on the metabolic effects of this compound, this guide will primarily focus on the extensive data available for butyric acid and will also include information on a structurally related compound, 6-hydroxyhexanoic acid, as a potential reference point.

Overview of Metabolic Modulators

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. Researchers are actively investigating compounds that can modulate metabolic pathways to prevent and treat these conditions. Short-chain fatty acids (SCFAs) produced by the gut microbiota, such as butyric acid, have emerged as key players in host metabolism.

Butyric Acid: A Well-Established Metabolic Regulator

Butyric acid is a four-carbon short-chain fatty acid produced in the colon by the bacterial fermentation of dietary fiber. It is a primary energy source for colonocytes and exerts a wide range of beneficial effects on host metabolism.

Key Metabolic Effects of Butyric Acid
  • Improved Insulin Sensitivity: Butyric acid has been shown to enhance insulin sensitivity and glucose tolerance in animal models of diet-induced obesity.[1]

  • Increased Energy Expenditure: It can promote energy expenditure by activating brown adipose tissue (BAT) and increasing mitochondrial biogenesis and function in skeletal muscle.[1]

  • Anti-Obesity Effects: Dietary supplementation with butyrate has been demonstrated to prevent and treat diet-induced obesity in mice, reducing body fat content without affecting food intake.[1][2]

  • Anti-inflammatory Properties: Butyric acid possesses potent anti-inflammatory effects, which are crucial in mitigating the chronic low-grade inflammation associated with metabolic diseases.

  • Gut Barrier Integrity: It strengthens the gut barrier function, reducing the translocation of inflammatory bacterial components like lipopolysaccharide (LPS) into the circulation.

Quantitative Data on Butyric Acid's Metabolic Effects
ParameterAnimal ModelTreatment DetailsKey FindingsReference
Insulin Sensitivity Diet-induced obese C57BL/6J mice5% (w/w) sodium butyrate in high-fat dietPreserved insulin tolerance and lower fasting insulin[1]
Body Weight Diet-induced obese C57BL/6J mice5% (w/w) sodium butyrate in high-fat dietPrevented high-fat diet-induced obesity[1]
Energy Expenditure Diet-induced obese C57BL/6J mice5% (w/w) sodium butyrate in high-fat dietIncreased O2 consumption and adaptive thermogenesis[1]
Fatty Acid Oxidation Diet-induced obese C57BL/6J mice5% (w/w) sodium butyrate in high-fat dietEnhanced fatty acid oxidation[1]
Lipolysis Primary rat adipocytesPropionic and butyric acid treatmentInhibited isoproterenol-stimulated lipolysis[3]
De Novo Lipogenesis Primary rat adipocytesPropionic and butyric acid treatmentInhibited insulin-stimulated de novo lipogenesis[3]
Glucose Uptake Primary rat adipocytesPropionic and butyric acid treatmentIncreased insulin-stimulated glucose uptake[3]
Experimental Protocols for Butyric Acid Studies

In Vivo Study: Diet-Induced Obesity in Mice [1]

  • Animal Model: Male C57BL/6J mice.

  • Diet: High-fat diet (e.g., 45-60% kcal from fat).

  • Treatment: Sodium butyrate supplemented in the high-fat diet at 5% (w/w).

  • Duration: Several weeks to months.

  • Metabolic Assessments:

    • Insulin Tolerance Test (ITT): Intraperitoneal injection of insulin followed by blood glucose measurements at regular intervals.

    • Glucose Tolerance Test (GTT): Intraperitoneal injection of glucose after an overnight fast, followed by blood glucose measurements.

    • Indirect Calorimetry: Measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure.

    • Body Composition Analysis: Determination of fat and lean mass using techniques like DEXA or MRI.

    • Gene Expression Analysis: qPCR or RNA-sequencing of tissues like liver, skeletal muscle, and adipose tissue to measure the expression of genes involved in metabolism.

In Vitro Study: Adipocyte Metabolism [3]

  • Cell Model: Primary rat adipocytes.

  • Treatment: Incubation with various concentrations of propionic and butyric acid.

  • Assays:

    • Lipolysis Assay: Measurement of glycerol release in the culture medium after stimulation with isoproterenol.

    • De Novo Lipogenesis Assay: Measurement of the incorporation of radiolabeled glucose into lipids.

    • Glucose Uptake Assay: Measurement of the uptake of radiolabeled 2-deoxyglucose.

Signaling Pathways of Butyric Acid

Butyric_Acid_Signaling cluster_Gut Gut Lumen cluster_Colonocyte Colonocyte cluster_Systemic Systemic Circulation cluster_Adipose Adipose Tissue cluster_Muscle Skeletal Muscle cluster_Liver Liver Butyrate Butyric Acid Energy Energy Source (β-oxidation) Butyrate->Energy HDACi HDAC Inhibition Butyrate->HDACi GPRs GPR41/43/109A Activation Butyrate->GPRs Microbiota Gut Microbiota (Fiber Fermentation) Liver_Effects ↓ Gluconeogenesis HDACi->Liver_Effects Adipose_Effects ↑ Energy Expenditure ↓ Lipolysis GPRs->Adipose_Effects Muscle_Effects ↑ Mitochondrial Biogenesis ↑ Fatty Acid Oxidation GPRs->Muscle_Effects

Caption: Signaling pathways of butyric acid in metabolic regulation.

This compound: An Uncharted Territory

A comprehensive search of the scientific literature reveals a significant lack of studies on the metabolic effects of this compound. While its chemical structure is known, there is no published experimental data to facilitate a direct comparison with butyric acid in the context of metabolic studies.

6-Hydroxyhexanoic Acid: A Potential, Structurally Related Compound of Interest

In the absence of data for this compound, we present information on a structurally similar compound, 6-hydroxyhexanoic acid (6-HHA), which has been studied for its metabolic effects. It is important to note that 6-HHA is a distinct chemical entity and its effects cannot be directly extrapolated to this compound.

Key Metabolic Effects of 6-Hydroxyhexanoic Acid
  • Anti-Obesity and Improved Insulin Resistance: A study has shown that 6-HHA can protect against obesity and insulin resistance in a mouse model of diet-induced obesity.[4][5][6]

  • Reduced Adiposity: Treatment with 6-HHA was found to decrease body weight gain and adiposity in mice fed a high-fat diet.[4][5][6]

  • Ameliorated Hepatic Steatosis: 6-HHA treatment significantly ameliorated liver fat accumulation and damage in obese mice.[4]

  • Anti-inflammatory Effects in Adipose Tissue: It was observed to decrease inflammation in the adipose tissue of obese mice.[4][5][6]

Quantitative Data on 6-Hydroxyhexanoic Acid's Metabolic Effects
ParameterAnimal ModelTreatment DetailsKey FindingsReference
Body Weight High-fat diet-fed mice2.2 μg/kg 6-HHA via intraperitoneal injectionSignificantly decreased HFD-induced body weight gain[4]
Insulin Tolerance High-fat diet-fed mice2.2 μg/kg 6-HHA via intraperitoneal injectionSignificantly improved obesity-associated insulin intolerance[4]
Fasting Glucose High-fat diet-fed mice2.2 μg/kg 6-HHA via intraperitoneal injectionSignificantly improved elevation of fasting glucose[4]
Hepatic Steatosis High-fat diet-fed mice2.2 μg/kg 6-HHA via intraperitoneal injectionSignificantly ameliorated hepatic steatosis and liver damage[4]
Adipose Inflammation High-fat diet-fed mice2.2 μg/kg 6-HHA via intraperitoneal injectionDecreased crown-like structures in adipose tissue[4]
Experimental Protocol for 6-Hydroxyhexanoic Acid Study

In Vivo Study: Diet-Induced Obesity in Mice [4]

  • Animal Model: Mice fed a high-fat diet for 16 weeks.

  • Treatment: Intraperitoneal injection with 1.1 or 2.2 μg/kg of 6-HHA every other day for three weeks.

  • Metabolic Assessments:

    • Body weight and body composition monitoring.

    • Insulin tolerance tests.

    • Measurement of fasting glucose and serum insulin levels.

    • Histological analysis of liver and adipose tissue.

    • Measurement of serum markers of liver damage (e.g., ALT).

    • Gene expression analysis of adipose tissue.

Proposed Mechanism of 6-Hydroxyhexanoic Acid

HHA_Workflow cluster_Effects Metabolic Outcomes HFD High-Fat Diet-Induced Obesity HHA 6-Hydroxyhexanoic Acid (6-HHA) Treatment HFD->HHA Adiposity ↓ Adiposity HHA->Adiposity Insulin_Resistance ↓ Insulin Resistance HHA->Insulin_Resistance Inflammation ↓ Adipose Tissue Inflammation HHA->Inflammation Hepatic_Steatosis ↓ Hepatic Steatosis HHA->Hepatic_Steatosis

Caption: Experimental workflow for studying 6-HHA's metabolic effects.

Conclusion and Future Directions

Butyric acid is a well-characterized metabolic regulator with proven benefits for insulin sensitivity, energy metabolism, and body weight management. Its mechanisms of action are multifaceted, involving direct energy provision, epigenetic modifications, and G-protein coupled receptor signaling.

In stark contrast, this compound remains an enigmatic compound in the context of metabolic research. The absence of published studies on its biological effects presents a significant knowledge gap.

The promising findings for the structurally related compound, 6-hydroxyhexanoic acid, suggest that further investigation into novel fatty acid derivatives as metabolic modulators is a worthwhile endeavor. Future research should aim to:

  • Characterize the metabolic effects of this compound in both in vitro and in vivo models.

  • Conduct direct comparative studies between this compound and well-established metabolic regulators like butyric acid.

  • Elucidate the molecular mechanisms through which these compounds exert their effects.

Such studies will be instrumental in identifying and developing new therapeutic agents for the management of metabolic diseases.

References

comparative analysis of synthesis routes for hydroxyphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyphenyl carboxylic acids are a critical class of compounds, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other high-value materials. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparative analysis of the primary methodologies for the synthesis of these vital intermediates, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

The synthesis of hydroxyphenyl carboxylic acids can be broadly achieved through several distinct chemical and biochemical pathways. The most prominent methods include the Kolbe-Schmitt reaction, the Reimer-Tiemann reaction, the oxidation of cresols, and emerging biocatalytic approaches. Each route presents a unique profile of advantages and disadvantages.

ParameterKolbe-Schmitt ReactionReimer-Tiemann Reaction (with CCl₄)Oxidation of CresolsBiocatalytic Synthesis
Starting Material PhenolPhenolCresol (o-, m-, or p-)Lignin-derived phenolic acids (e.g., p-coumaric acid)
Primary Reagents Alkali Hydroxide, Carbon DioxideCarbon Tetrachloride, Strong Base (e.g., NaOH)Molecular Oxygen, Caustic Alkali, Copper CatalystEngineered E. coli
Typical Yield High (often >80%)Low to Moderate[1]Moderate to High (up to 78% reported)[2]Very High (up to 91.3%)[3]
Regioselectivity Good (ortho with Na, para with K)Predominantly ortho[1]Specific to the cresol isomerHighly specific
Reaction Conditions High Pressure, High Temperature[4]Biphasic system, often requires heating[5]High Temperature (>230°C)[2]Mild (e.g., physiological temperatures)[6]
Key Advantages Direct carboxylation, high yields[4]Milder pressure conditions than Kolbe-SchmittUtilizes readily available cresolsEnvironmentally friendly, high selectivity[6]
Key Disadvantages Requires high-pressure apparatus[4]Use of hazardous reagents (CCl₄), often lower yields[1]High temperatures, potential for side reactions[2]Requires specialized biological systems

In-Depth Analysis of Synthesis Routes

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis, providing a direct pathway for the carboxylation of phenols.[4] This method is widely employed for the production of salicylic acid (2-hydroxybenzoic acid), a precursor to aspirin.[7] The reaction proceeds by heating a sodium or potassium phenoxide with carbon dioxide under high pressure.[4][7] The choice of alkali metal cation is crucial for regioselectivity, with sodium phenoxide favoring ortho-carboxylation and potassium phenoxide favoring the para-isomer.[8]

Reaction Pathway:

Kolbe_Schmitt_Reaction cluster_start Reactants cluster_end Product Phenol Phenol Phenoxide Sodium Phenoxide Phenol:e->Phenoxide:w - H₂O NaOH NaOH Intermediate Intermediate Phenoxide:e->Intermediate:w + CO₂ CO2 CO₂ Salicylate Sodium Salicylate Intermediate->Salicylate Rearrangement Salicylic_Acid Salicylic Acid Salicylate:e->Salicylic_Acid:w + H⁺ H_plus H⁺

Caption: The Kolbe-Schmitt reaction pathway for salicylic acid synthesis.

Experimental Protocol: Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

  • Preparation of Sodium Phenoxide: Dissolve phenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Evaporate the water completely to obtain dry sodium phenoxide powder.

  • Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat to 125°C and introduce carbon dioxide under a pressure of 100 atm.[4]

  • Reaction: Maintain the reaction conditions for several hours.

  • Workup: After cooling and depressurizing, dissolve the crude product in water.

  • Acidification: Acidify the aqueous solution with a strong acid (e.g., H₂SO₄) to precipitate the salicylic acid.

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the functionalization of phenols. While it is primarily known for ortho-formylation (addition of a -CHO group) using chloroform, a modification using carbon tetrachloride (CCl₄) can yield hydroxyphenyl carboxylic acids.[5] This reaction is typically carried out in a biphasic system with a strong base.[5] A significant drawback is the often low to moderate yield and the use of the hazardous and environmentally detrimental carbon tetrachloride.[1]

Reaction Pathway:

Reimer_Tiemann_Reaction cluster_start Reactants cluster_end Product Phenol Phenol Phenoxide Sodium Phenoxide Phenol:e->Phenoxide:w - H₂O NaOH NaOH Intermediate1 Dichloromethyl phenoxide Phenoxide:e->Intermediate1:w + :CCl₂ CCl4 CCl₄ Dichlorocarbene Dichlorocarbene (:CCl₂) CCl4->Dichlorocarbene + NaOH - NaCl, - H₂O Intermediate2 Intermediate Intermediate1->Intermediate2 + NaOH - NaCl Salicylate Sodium Salicylate Intermediate2->Salicylate Hydrolysis Salicylic_Acid Salicylic Acid Salicylate:e->Salicylic_Acid:w + H⁺ H_plus H⁺

Caption: The Reimer-Tiemann reaction pathway for salicylic acid synthesis using CCl₄.

Experimental Protocol: Synthesis of Salicylic Acid via Reimer-Tiemann Reaction (with CCl₄)

  • Reaction Setup: Dissolve phenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

  • Addition of CCl₄: Slowly add carbon tetrachloride to the stirred solution.

  • Heating: Heat the biphasic mixture to around 60-70°C with vigorous stirring for several hours. The reaction is often exothermic and may require cooling to maintain the desired temperature.[8]

  • Workup: After the reaction is complete, cool the mixture and acidify with a dilute strong acid (e.g., HCl).

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Oxidation of Cresols

The oxidation of the methyl group of cresols presents a direct route to the corresponding hydroxybenzoic acids. This method is particularly useful for producing isomers that may be less accessible through other routes. The reaction is typically carried out in the molten state at high temperatures in the presence of a caustic alkali and a copper-based catalyst.[2]

Reaction Pathway:

Cresol_Oxidation cluster_reactants Reactants cluster_product Product p_Cresol p-Cresol p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid p_Cresol->p_Hydroxybenzoic_Acid Oxidation O2 O₂ Catalyst Cu Catalyst NaOH, >230°C

Caption: Oxidation of p-cresol to p-hydroxybenzoic acid.

Experimental Protocol: Synthesis of p-Hydroxybenzoic Acid from p-Cresol

  • Reaction Mixture: In a suitable high-temperature reactor, melt p-cresol in the presence of an excess of a caustic alkali (e.g., potassium hydroxide).[2]

  • Catalyst Addition: Add a catalytic amount of a copper compound (e.g., cupric oxide).[2]

  • Oxidation: Heat the molten mixture to a temperature above 230°C and introduce a stream of molecular oxygen or air.[2]

  • Reaction Monitoring: Continue the reaction until the desired conversion of p-cresol is achieved.

  • Workup: After completion, cool the reaction mass and dissolve it in water.

  • Acidification: Filter the solution and acidify the filtrate with a strong acid to precipitate the p-hydroxybenzoic acid.

  • Purification: The product can be purified by recrystallization.

Biocatalytic Synthesis

Biocatalytic routes represent a green and highly selective alternative to traditional chemical synthesis.[6] For instance, 4-hydroxyphenylacetic acid can be efficiently produced from lignin-derived p-coumaric acid using engineered Escherichia coli.[3] This one-pot bioconversion involves a cascade of enzymatic reactions, including decarboxylation, epoxidation, isomerization, and oxidation.[3]

Signaling Pathway:

Biocatalytic_Synthesis cluster_start Substrate cluster_end Product p_Coumaric_Acid p-Coumaric Acid Decarboxylation Decarboxylation p_Coumaric_Acid->Decarboxylation Epoxidation Epoxidation Decarboxylation->Epoxidation Isomerization Isomerization Epoxidation->Isomerization Oxidation Oxidation Isomerization->Oxidation HPAA 4-Hydroxyphenylacetic Acid Oxidation->HPAA

Caption: Biocatalytic cascade for the synthesis of 4-hydroxyphenylacetic acid.

Experimental Protocol: Whole-Cell Biocatalysis for 4-Hydroxyphenylacetic Acid Production

  • Strain Cultivation: Cultivate the engineered E. coli strain in a suitable growth medium until it reaches the desired cell density.

  • Induction: Induce the expression of the required enzymes if an inducible promoter system is used.

  • Bioconversion: Resuspend the cells in a reaction buffer containing the substrate (p-coumaric acid).

  • Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 30-37°C) and pH with agitation.

  • Monitoring: Monitor the progress of the reaction by periodically analyzing samples for substrate consumption and product formation using techniques like HPLC.

  • Product Isolation: Once the reaction is complete, separate the cells from the supernatant by centrifugation.

  • Purification: The 4-hydroxyphenylacetic acid in the supernatant can be purified using methods such as extraction and crystallization.

Concluding Remarks

The choice of a synthetic route for hydroxyphenyl carboxylic acids is a multifaceted decision that requires careful consideration of various factors. The Kolbe-Schmitt reaction remains a highly efficient and industrially relevant method, particularly for salicylic acid, though it necessitates specialized high-pressure equipment.[4] The Reimer-Tiemann reaction , while offering milder pressure conditions, is hampered by lower yields and the use of hazardous reagents.[1] The oxidation of cresols provides a viable pathway to specific isomers but requires high temperatures and careful control to minimize side reactions.[2]

Emerging biocatalytic methods present a compelling "green" alternative, characterized by high selectivity, mild reaction conditions, and the use of renewable feedstocks.[6] As the demand for sustainable chemical manufacturing grows, these enzymatic and whole-cell biocatalytic systems are poised to become increasingly important in the production of hydroxyphenyl carboxylic acids and their derivatives. The continued development and optimization of these biocatalytic cascades will be crucial for their broader industrial adoption.

References

Validating the Neuroprotective Potential of 6-(4-Hydroxyphenyl)hexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of 6-(4-Hydroxyphenyl)hexanoic acid against established neuroprotective agents, Ferulic acid and Caffeic acid. Due to the limited direct experimental data on this compound, its potential is inferred from its structural similarity to other neuroprotective phenolic acids. This document outlines the common mechanisms of action, presents key experimental data for the comparator compounds, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and Comparator Compounds

This compound is a phenolic acid whose neuroprotective properties have not been extensively studied. However, its chemical structure, featuring a phenol group and a carboxylic acid moiety, is common to many compounds with demonstrated neuroprotective activities. Phenolic acids are a class of naturally occurring compounds known for their antioxidant and anti-inflammatory effects, which are crucial in combating the pathological processes of neurodegenerative diseases.

To validate the potential neuroprotective effects of this compound, we compare it with two well-researched phenolic acids:

  • Ferulic Acid: A derivative of cinnamic acid, Ferulic acid is recognized for its potent antioxidant and anti-inflammatory properties. It has been shown to protect against neurotoxicity in models of cerebral ischemia and Alzheimer's disease.

  • Caffeic Acid: Another derivative of cinnamic acid, Caffeic acid and its phenethyl ester (CAPE) are known to possess strong antioxidant, anti-inflammatory, and neuroprotective activities. They have been investigated in models of Parkinson's disease, Alzheimer's disease, and neuropathic pain.

The primary mechanisms underlying the neuroprotective effects of these phenolic acids involve the modulation of key signaling pathways related to oxidative stress and inflammation, namely the Nrf2/HO-1 and NF-κB pathways.

Comparative Analysis of Neuroprotective Effects

The following tables summarize key in vitro and in vivo experimental data for Ferulic acid and Caffeic acid, demonstrating their neuroprotective efficacy.

In Vitro Neuroprotective Effects
CompoundCell LineNeurotoxic InsultConcentrationKey FindingsReference
Ferulic Acid PC-12Oxygen-Glucose Deprivation/Reperfusion (OGD/R)1-100 µMIncreased cell viability, reduced ROS and MDA levels.[1][2][1][2]
SH-SY5YTrimethyltin (TMT)1-10 µMIncreased HO-1 expression via Nrf2 nuclear translocation.[3][3]
Caffeic Acid SK-N-SHOxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedDecreased MDA and ROS levels.[4][4]
Neuronal CulturesFibrinogenNot specifiedAmeliorated increase in NF-κB p65 expression.[5][5]
In Vivo Neuroprotective Effects
CompoundAnimal ModelDisease ModelDosageKey FindingsReference
Ferulic Acid RatsCerebral Ischemia/Reperfusion25, 50, 100 mg/kgAttenuated memory impairment, reduced neuronal apoptosis and oxidative stress.[1][2][1][2]
RatsHuntington's Disease (3-NP induced)100 mg/kgMitigated neurobehavioral deficits and oxidative damage via Nrf2/HO-1 and NF-κB modulation.[6][7][6][7]
Caffeic Acid MiceAlzheimer's Disease (Aβ1-42 induced)50 mg/kg/dayImproved spatial learning and memory, reduced oxidative stress and neuroinflammation.[8][8]
RatsCerebral Ischemia2 mg/kg/dayReduced infarct volume and improved neurological outcome.[4][4]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of phenolic acids like Ferulic acid and Caffeic acid are largely attributed to their ability to modulate cellular signaling pathways that govern the response to oxidative stress and inflammation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Ferulic acid and Caffeic acid have been shown to activate this pathway, thereby enhancing the cellular antioxidant defense mechanisms.[3][4][6][7][9]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Phenolic_Acids Ferulic Acid / Caffeic Acid Phenolic_Acids->Keap1_Nrf2 Inhibits Keap1 binding ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Leads to expression of Antioxidant_Enzymes->ROS Neutralizes Nrf2_n->ARE Binds to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα Complex Phenolic_Acids Ferulic Acid / Caffeic Acid Phenolic_Acids->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_n->Proinflammatory_Genes Activates transcription Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) Compound_Prep 2. Prepare Test Compound (e.g., this compound) Pretreatment 3. Pre-treat cells with Test Compound Compound_Prep->Pretreatment Induce_Toxicity 4. Induce Neurotoxicity (e.g., H2O2, 6-OHDA, OGD/R) Pretreatment->Induce_Toxicity Cell_Viability 5a. Cell Viability Assay (MTT Assay) Induce_Toxicity->Cell_Viability Oxidative_Stress 5b. Oxidative Stress (ROS, MDA levels) Induce_Toxicity->Oxidative_Stress Inflammation 5c. Inflammatory Markers (ELISA for TNF-α, IL-1β) Induce_Toxicity->Inflammation Western_Blot 5d. Protein Expression (Western Blot for Nrf2, HO-1, NF-κB) Induce_Toxicity->Western_Blot

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Hydroxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of hydroxyphenyl compounds is essential for ensuring product quality, understanding metabolic pathways, and establishing efficacy. Cross-validation of analytical methods is a critical process that establishes the equivalency of results from two or more distinct techniques, ensuring data integrity and comparability across different stages of research and development.[1][2]

This guide provides an objective comparison of the most common analytical techniques used for the analysis of hydroxyphenyl compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: A Comparative Analysis

The selection of an analytical platform is a critical decision that directly influences the quality and reliability of experimental results. The following table summarizes the quantitative performance of these key techniques based on a synthesis of reported validation data for various hydroxyphenyl compounds.

Validation Parameter HPLC-UV LC-MS/MS GC-MS UV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.[3]Separation by liquid chromatography, detection by mass-to-charge ratio.[3]Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[3]Colorimetric reaction, detection by absorbance of visible light.[3]
Specificity Good, but potentially susceptible to interference from co-eluting compounds.[4]Very High, due to monitoring of specific precursor-to-product ion transitions.[3][5]High to Very High, especially with mass spectrometric detection.[3]Low, susceptible to interference from other compounds that absorb at the same wavelength.[6]
Limit of Detection (LOD) ~10 - 50 µg/kg[5]~0.001 mM to 1 ng/L[5]~0.02 - 2.6 µg/g[5]Varies widely with the specific assay and compound.[7]
Limit of Quantification (LOQ) ~40 - 100 µg/kg[5]~1 - 50 ng/L[5]~0.05 - 7.8 µg/g[5]Varies widely with the specific assay and compound.[7]
Linearity (R²) >0.999[5]>0.99[5]>0.99[5]>0.99[7]
Precision (%RSD) < 6%[5]< 12%[5]< 18%[5]Method and compound dependent.[7]
Derivatization Required? NoNoYes, for non-volatile compounds.[5]No

Note: The presented values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Workflows & Signaling Pathways

Visualizing the analytical process and the biological context of hydroxyphenyl compounds is crucial for comprehensive understanding. The following diagrams illustrate a general experimental workflow and a representative signaling pathway involving these compounds.

Experimental_Workflow_for_Hydroxyphenyl_Compound_Analysis cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing Sample Sample Collection (e.g., biological fluid, formulation) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (Mandatory for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC Direct Analysis LCMS LC-MS/MS Extraction->LCMS Direct Analysis UVVIS UV-Vis Spectrophotometry Extraction->UVVIS Direct Analysis GCMS GC-MS Derivatization->GCMS Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant GCMS->Quant UVVIS->Quant Validation Method Validation Quant->Validation Report Final Report Validation->Report

Caption: General experimental workflow for hydroxyphenyl compound analysis.

Tyrosinase_Inhibition_Pathway cluster_pathway Melanin Synthesis Pathway LDOPA L-DOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Enzyme Tyrosinase->LDOPA Inhibitor Hydroxyphenyl Compound (Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase enzyme by hydroxyphenyl compounds.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for quantifying phenolic compounds.[5]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[8]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) to a concentration within the calibration range.[9][10]

    • For biological samples, a protein precipitation step (e.g., adding cold acetonitrile) or solid-phase extraction (SPE) may be required.[11]

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Detection: UV detection is often performed at 220 nm or 280 nm, corresponding to the absorbance maxima of the phenolic ring.[5]

  • Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[5]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[3][8]

  • Sample Preparation:

    • Follow similar extraction procedures as for HPLC-UV (e.g., protein precipitation, LLE, or SPE).[11]

    • An isotopically labeled internal standard should be added to all samples and calibration standards to correct for matrix effects and instrument variability.[5]

    • Evaporate the extracted sample to dryness and reconstitute in the mobile phase.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 reversed-phase column, often with smaller dimensions for faster analysis (e.g., 50 x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase: Use volatile mobile phases and additives, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

    • Ionization: ESI is commonly used, typically in negative ion mode for acidic phenolic compounds.[5]

    • Mass Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard for maximum selectivity and sensitivity.[5][11]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[4]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For most hydroxyphenyl compounds, a chemical derivatization step is mandatory to increase volatility.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[9]

  • Sample Preparation and Derivatization:

    • Use a suitable solvent to extract the analyte from the sample matrix.[5]

    • The extract must be completely dried, as water interferes with most derivatization reactions.[5]

    • Add a derivatizing agent (e.g., BSTFA or MSTFA to create silyl ethers) and heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[9][12]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[5]

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.[5]

    • Injection: Inject the derivatized sample into the GC system.

    • Mass Analysis: The mass spectrometer can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[11]

  • Quantification: Prepare derivatized calibration standards and construct a calibration curve based on the peak areas of the selected ions.[11]

UV-Visible Spectrophotometry

Spectrophotometric methods are often used for determining the total phenolic or flavonoid content rather than quantifying individual compounds. They are simple, cost-effective, and suitable for high-throughput screening.[7][13]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Method for Total Phenolic Content (Folin-Ciocalteu Method):

    • Prepare a sample extract.

    • Add Folin-Ciocalteu reagent to the sample.

    • After a short incubation, add a sodium carbonate solution to stop the reaction and develop the color.

    • Measure the absorbance at approximately 765 nm after incubation.[14]

  • Method for Total Flavonoid Content (Aluminum Chloride Method):

    • Prepare a sample extract.

    • Add sodium nitrite to the sample, followed by aluminum chloride after a brief incubation.[15]

    • Add sodium hydroxide to the mixture.

    • Measure the absorbance at approximately 510 nm.

  • Quantification: The total phenolic or flavonoid content is determined by comparing the sample's absorbance to a calibration curve prepared with a standard compound (e.g., gallic acid for total phenols or quercetin/catechin for total flavonoids).[14] The results are typically expressed as standard equivalents (e.g., mg of gallic acid equivalents per gram of sample).

References

Unlocking Anticancer Potential: A Comparative Analysis of Hydroxyphenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Hydroxyphenylpropanoic acid and its derivatives have emerged as a promising scaffold in this pursuit, demonstrating a range of anticancer activities. This guide provides a comparative analysis of different classes of these derivatives, supported by experimental data, detailed protocols, and visualizations of their proposed mechanisms of action.

This report synthesizes preclinical data on two distinct classes of synthetic hydroxyphenylpropanoic acid derivatives and a naturally occurring analogue, phloretin. The aim is to offer an objective comparison of their anticancer potential to inform further research and development. The derivatives covered include 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, and the natural dihydrochalcone, phloretin.

Comparative Anticancer Activity

The antiproliferative effects of these derivatives have been assessed across various cancer cell lines, primarily non-small cell lung cancer (A549), small-cell lung carcinoma (H69), and its anthracycline-resistant counterpart (H69AR). The data reveals structure-dependent activity, with certain derivatives exhibiting potent cytotoxicity.

Data Presentation

The following tables summarize the quantitative data on the anticancer activity of the most promising derivatives from each class.

Table 1: Antiproliferative Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells [1][2]

CompoundSubstituentA549 Cell Viability (%) at 100 µM
12 1-Naphthyl (Hydrazone)42.1
20 2-Furyl (Oxadiazole)Not specified, but noted as a "most promising candidate"
21 Heterocyclic (unspecified)Reduced viability by ~50%
22 Heterocyclic (unspecified)Reduced viability by ~50%
29 4-NO2 Phenyl (Hydrazone)31.2

Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [3][4]

CompoundCell LineIC50 (µM)Cell Viability (%) at 100 µM
21 A5495.4235.3
H69-18.3
H69AR-23.5
22 A5492.4737.6
H69-33.9
H69AR-39.8
25 A549Not specifiedNot specified, but noted as having "low micromolar activity"
26 A549Not specifiedNot specified, but noted as having "low micromolar activity"
Cisplatin A549-65.9

Table 3: Anticancer Activities of Phloretin (a naturally occurring analogue) [5][6]

Cell LineObserved Effects
A549 (Lung)Inhibition of migration, suppression of MMP-9 and NF-κB
H838 & H520 (Lung)Inhibition of migration and invasion, suppression of MMP-2 and MMP-9
COLO 205 (Colorectal)Suppression of tumor xenograft growth
MDA-MB-231 (Breast)Inhibition of tumor xenograft growth
Glioblastoma cellsG0/G1 cell cycle arrest

Experimental Protocols

The evaluation of the anticancer potential of these compounds involved standard in vitro assays to determine cytotoxicity, cell viability, and mechanisms of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting cell viability against compound concentration.

3D Spheroid Culture and Viability Assessment

3D spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[4]

Materials:

  • Cancer cell lines

  • Sterile 1.5% agarose solution in PBS

  • 96-well round-bottom plates

  • Complete cell culture medium

  • Test compounds

  • Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Confocal or fluorescence microscope

Procedure:

  • Plate Coating: Add 50 µL of molten 1.5% agarose solution to each well of a 96-well round-bottom plate and allow it to solidify.

  • Cell Seeding: Seed 2,000-5,000 cells per well on top of the agarose cushion.

  • Spheroid Formation: Incubate the plate for 3-5 days to allow for the formation of a single spheroid in each well.

  • Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at 2x the final concentration and incubate for 48-72 hours.

  • Viability Staining: Transfer the spheroids to a new plate and add a staining solution containing Calcein-AM and Propidium Iodide. Incubate for 30-60 minutes.

  • Imaging: Wash the spheroids with PBS and image using a confocal or fluorescence microscope to visualize live (green) and dead (red) cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for the different classes of hydroxyphenylpropanoic acid derivatives and a general experimental workflow for their evaluation.

G cluster_0 Experimental Workflow A Compound Synthesis & Characterization B 2D Cell Culture Screening (e.g., MTT Assay) A->B C Identification of Promising Candidates B->C D 3D Spheroid Model Testing C->D E Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) D->E F In Vivo Studies E->F G cluster_1 Proposed Mechanism for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives Compound Thiazole Derivative (e.g., Compound 22) EGFR EGFR Compound->EGFR Inhibition SIRT2 SIRT2 Compound->SIRT2 Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes SIRT2->Proliferation Promotes G cluster_2 Proposed Mechanism for 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Compound Hydroxyphenyl Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging (Antioxidant effect) TumorSignaling Pro-tumorigenic Signaling ROS->TumorSignaling Promotes

References

Comparative Efficacy of 6-(4-Hydroxyphenyl)hexanoic Acid and Known Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, direct experimental data on the neuroprotective efficacy of 6-(4-Hydroxyphenyl)hexanoic acid is limited in publicly accessible scientific publications. This guide provides a comparative framework based on established neuroprotective agents—Edaravone, N-acetylcysteine (NAC), and Resveratrol—and outlines the experimental protocols and potential mechanistic pathways that could be used to evaluate novel compounds like this compound.

This document is intended for researchers, scientists, and drug development professionals interested in the field of neuroprotection.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various in vitro studies, comparing the efficacy of Edaravone, N-acetylcysteine, and Resveratrol across key indicators of neuroprotection.

CompoundAssayCell Type & InsultEffective ConcentrationObserved Effect
This compound --Data not availableData not available
Edaravone Cell Viability (MTT/CCK-8)HT22 cells + H₂O₂10-100 µMIncreased cell viability[1]
ROS ReductionHT22 cells + H₂O₂10-100 µMInhibition of ROS production[1]
Anti-apoptosis (TUNEL)6-OHDA-treated DA neurons1-1000 µMDose-dependent reduction in apoptotic cells[2]
N-acetylcysteine (NAC) Cell ViabilityCisplatin-induced neurotoxicity50-100 mg/kg (in vivo)Attenuated neurotoxic effects[3]
ROS ReductionCisplatin-induced neurotoxicity50-100 mg/kg (in vivo)Decreased lipid peroxidation and nitric oxide[3]
Anti-apoptosisTraumatic Brain Injury (TBI) model100 mg/kg (in vivo)Reduced cleaved caspase-3 levels[4]
Resveratrol Cell ViabilityAβ₂₅₋₃₅-treated hippocampal neurons15-40 µM (EC₅₀ ≈ 25 µM)Dose-dependent decrease in cell death[5]
ROS ReductionAβ-induced oxidative stress-Reduces oxidative stress injury[5]
Anti-apoptosis (Caspase-3)OGD/reperfusion in neuronal cultures0.1-10 µMConcentration-dependent prevention of caspase-3 overexpression[6][7]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols can be adapted for the evaluation of novel compounds.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT22) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic insult (e.g., glutamate, 6-OHDA, H₂O₂) to the wells, including a vehicle control.

  • MTT Incubation: After the desired incubation period with the neurotoxin, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Preparation: Seed and treat cells with the test compound and neurotoxin as described in the MTT assay protocol.

  • DCFH-DA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (e.g., 10-25 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Quantify the ROS levels relative to the control group.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is cleaved by active caspase-3. The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.

Protocol:

  • Cell Lysis: Following treatment, harvest the cells and lyse them using a specific lysis buffer to release the cytoplasmic contents.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation/emission of 380/460 nm (for AMC).

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the control.

Visualization of Signaling Pathways and Experimental Workflow

Neuroprotective Signaling Pathways

The neuroprotective effects of Edaravone, N-acetylcysteine, and Resveratrol are mediated through distinct yet sometimes overlapping signaling pathways. Phenolic acids, a class to which this compound belongs, are known to exert neuroprotective effects through their antioxidant and anti-inflammatory properties.[8][9][10][11][12]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neuroprotective Assessment cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) compound_prep Compound Preparation (Test Agent & Controls) cell_culture->compound_prep Pre-treatment neurotoxin Neurotoxin Induction (e.g., 6-OHDA, Glutamate, H₂O₂) compound_prep->neurotoxin Co-treatment viability Cell Viability Assay (MTT) neurotoxin->viability ros ROS Measurement (DCFH-DA) neurotoxin->ros apoptosis Apoptosis Assay (Caspase-3 Activity) neurotoxin->apoptosis data Quantitative Data Analysis viability->data ros->data apoptosis->data conclusion Efficacy Conclusion data->conclusion

Experimental workflow for assessing neuroprotective agents.

Edaravone: Nrf2/ARE Pathway Activation

Edaravone, a potent free radical scavenger, exerts neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[13][14][15][16][17] This leads to the upregulation of endogenous antioxidant enzymes.

Edaravone_Nrf2_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_outcome Edaravone Edaravone OxidativeStress Oxidative Stress (e.g., ROS) Edaravone->OxidativeStress Scavenges ROS Nrf2_Keap1 Nrf2-Keap1 Complex Edaravone->Nrf2_Keap1 Induces dissociation OxidativeStress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, SOD) ARE->AntioxidantGenes Activates transcription Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Leads to

Edaravone's activation of the Nrf2/ARE pathway.

N-acetylcysteine (NAC): Glutathione Synthesis

NAC serves as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH).[18][19]

NAC_GSH_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Provides GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth Rate-limiting substrate GSH GSH GSH_Synth->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Neuroprotection Neuroprotection GSH->Neuroprotection Enhances antioxidant defense

NAC's role in glutathione synthesis for neuroprotection.

Resveratrol: SIRT1 Activation

Resveratrol is a polyphenol that has been shown to exert neuroprotective effects, in part, by activating Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.[20][21][22][23][24][25]

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NFkB NF-κB SIRT1->NFkB Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Contributes to MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes MitoBiogenesis->Neuroprotection

Resveratrol's neuroprotective mechanism via SIRT1 activation.

Putative Neuroprotective Mechanism of this compound

As a phenolic acid, this compound may exhibit neuroprotective properties through antioxidant and anti-inflammatory mechanisms, similar to other compounds in its class.[8][9][10][11][12] A hypothetical pathway could involve direct ROS scavenging and modulation of inflammatory pathways like NF-κB.

Phenolic_Acid_Pathway PhenolicAcid This compound (Putative) ROS Reactive Oxygen Species (ROS) PhenolicAcid->ROS Direct Scavenging NFkB NF-κB Signaling PhenolicAcid->NFkB Inhibition OxidativeStress Reduced Oxidative Stress ProInflammatory Pro-inflammatory Mediators NFkB->ProInflammatory Activates Inflammation Reduced Inflammation Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection

A putative neuroprotective pathway for a phenolic acid.

References

Navigating the Data Gap: The Challenge of Correlating In Vitro and In Vivo Activity for 6-(4-Hydroxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the in vitro and in vivo biological activity of 6-(4-Hydroxyphenyl)hexanoic acid. This data gap currently prevents a direct comparative analysis as requested by researchers, scientists, and drug development professionals.

While the exploration of structure-activity relationships is a cornerstone of modern pharmacology, the specific compound this compound remains largely uncharacterized in publicly accessible experimental studies. Searches for its biological effects, mechanistic pathways, and comparative performance against other agents did not yield the quantitative data necessary for a detailed comparison guide.

The Landscape of Related Research

Investigations into structurally similar compounds provide some context, although direct extrapolation of their activities to this compound is not scientifically valid without dedicated experimental verification. The existing research on related molecules includes:

  • Derivatives of 6-oxo-4-phenyl-hexanoic acid: These have been investigated as inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a target for autoimmune diseases.[1][2]

  • Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid: Studies on these compounds have revealed potential antimicrobial and anticancer properties.[3][4]

  • 6-Hydroxyhexanoic acid: Research has indicated that this medium-chain fatty acid may offer protection against obesity and insulin resistance in murine models.[5]

It is crucial to underscore that these findings pertain to distinct chemical entities. The presence of a hydroxyl group on the phenyl ring and the hexanoic acid chain in the compound of interest suggests potential for various biological interactions, but specific assays are required to elucidate its activity profile.

The Path Forward: A Call for Foundational Research

The absence of data for this compound highlights a need for foundational research to establish its basic biological activity. A logical experimental workflow to address this knowledge gap would involve:

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_screening Initial High-Throughput Screening (e.g., cell viability, receptor binding) dose_response Dose-Response Assays (Determine IC50/EC50) invitro_screening->dose_response Identified Hit mechanism_id Mechanism of Action Studies (e.g., Western blot, qPCR for pathway analysis) dose_response->mechanism_id Confirmed Activity ivivc In Vitro-In Vivo Correlation (IVIVC) Analysis dose_response->ivivc Generation of In Vitro Data animal_model Selection of Relevant Animal Model (based on in vitro findings) mechanism_id->animal_model Promising In Vitro Profile pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd efficacy Efficacy and Toxicity Studies pk_pd->efficacy efficacy->ivivc Generation of In Vivo Data

Figure 1. A proposed experimental workflow to characterize the biological activity of this compound and establish a basis for in vitro-in vivo correlation.

Conclusion

At present, a comparison guide on the in vitro versus in vivo correlation of this compound activity cannot be constructed due to a lack of primary experimental data. The scientific community is encouraged to undertake the necessary foundational research to characterize this compound. Such studies would not only fill a critical knowledge gap but also determine if this compound or its derivatives hold therapeutic promise. Future work should focus on systematic in vitro screening followed by in vivo validation to build a data-rich foundation for any subsequent comparative analyses.

References

Safety Operating Guide

Proper Disposal of 6-(4-Hydroxyphenyl)hexanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(4-Hydroxyphenyl)hexanoic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

Hazard Identification and Classification

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][3]Wash hands thoroughly after handling.[1][2][3][4] Wear protective gloves and clothing.[1][2][3] If on skin, wash with plenty of soap and water.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][2][3]Wear eye protection/face protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][2][3]Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] Use only outdoors or in a well-ventilated area.[1][2][3] If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2][3]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]Do not eat, drink or smoke when using this product.[3] If swallowed, rinse mouth. Do NOT induce vomiting.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its irritant and toxic properties, this compound and any materials contaminated with it must be treated as hazardous waste.[8][9]

  • Segregate Waste: Collect waste this compound in a designated container. Do not mix with other waste streams, especially incompatible chemicals like strong oxidizing agents.[2][10][11] Keep halogenated and non-halogenated solvent wastes separate if applicable.[10][11]

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect the waste in a clean, dry, and properly sealed container that is compatible with the chemical.[5][8][10] The original container is often the best choice.[9] Ensure the container is leak-proof.[12]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[5][12] Do not use abbreviations or chemical formulas.[5]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste to prevent the release of vapors.[6][8][10]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[8]

  • Safe Storage Practices: Keep the container in a cool, dry place away from heat and sources of ignition.[1] Store below eye level to minimize the risk of spills.[13]

4. Disposal Procedure:

  • Contact Environmental Health & Safety (EHS): Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[8][12]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed. The rinsate from cleaning the container is also considered hazardous waste and must be collected and disposed of accordingly.[9][10] After proper cleaning, labels should be defaced before disposing of the container as regular trash.[9]

Experimental Workflow for Disposal

G cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Collection & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A This compound waste is generated B Consult Safety Data Sheet (SDS) and identify as Hazardous Waste A->B C Obtain a designated, compatible, and leak-proof waste container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Collect waste, including contaminated materials (gloves, tips, etc.) D->E F Keep container securely closed when not in use E->F G Store container in a designated satellite accumulation area F->G H Ensure area is cool, dry, and well-ventilated G->H I Contact Environmental Health & Safety (EHS) or a licensed disposal company H->I J Arrange for waste pickup and disposal I->J

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, chemical-impermeable gloves, and a lab coat.[7] For large spills, respiratory protection may be necessary.[7]

  • Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[14]

  • Collection: Carefully sweep up or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials as hazardous waste.[9]

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.[11][12]

References

Personal protective equipment for handling 6-(4-Hydroxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(4-Hydroxyphenyl)hexanoic acid. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] It is crucial to use appropriate personal protective equipment to minimize exposure and prevent potential health hazards.

Hazard Classifications:

Hazard ClassGHS Category
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a significant splash potential.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[4]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][7]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[4]

Operational and Handling Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[6][7] Verify that all necessary PPE is available and in good condition.[8]

  • Handling:

    • When weighing the solid compound, perform the task within a chemical fume hood to minimize inhalation of any airborne particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[6]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Solid Waste:

    • Unused or contaminated this compound should be collected in a clearly labeled, sealed container.[9]

    • Contaminated disposables, such as gloves, weigh boats, and paper towels, should also be placed in a designated solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour chemical waste down the drain.[9][10]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Hydroxyphenyl)hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Hydroxyphenyl)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.